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  • Product: Methyl(1,3-oxazol-5-ylmethyl)amine
  • CAS: 1065073-40-6

Core Science & Biosynthesis

Foundational

Whitepaper: Strategic Integration of Methyl(1,3-oxazol-5-ylmethyl)amine (CAS 1065073-40-6) in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles of drug candidates. Methyl(1,3-oxazol-5-ylmethyl)amine (IUPAC: N-methyl-1-(oxazol-5-yl)methanamine), identified by [1], is a highly specialized, privileged scaffold.

By combining the robust bioisosteric properties of the oxazole ring with the versatile vectoring capabilities of a secondary methylamine, this building block allows researchers to bypass complex heterocycle synthesis and focus on late-stage diversification. This technical guide explores the physicochemical rationale, mechanistic utility, and self-validating synthetic protocols required to effectively integrate this moiety into novel active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Molecular Dynamics

The utility of CAS 1065073-40-6 is rooted in its precise physicochemical properties. When appended to a larger molecular framework, it predictably modulates the overall solubility, permeability, and ligand efficiency of the resulting compound.

PropertyValueCausality / Impact on Drug Design
CAS Number 1065073-40-6[1]Unique identifier for procurement, QC, and regulatory tracking.
Molecular Formula C₅H₈N₂O[1]Low molecular weight (112.13 g/mol ) ensures high Ligand Efficiency (LE) when incorporated into a larger scaffold.
SMILES CNCC1=CN=CO1[1]Enables highly accurate in silico ADME predictions and molecular docking simulations.
Topological Polar Surface Area (TPSA) 38.06 Ų[1]Optimal for membrane permeability; keeps the final API well below the 90 Ų threshold required for Blood-Brain Barrier (BBB) penetration.
Predicted pKa (Amine) ~8.5 - 9.0Ensures the secondary amine is predominantly protonated at physiological pH (7.4), drastically improving thermodynamic aqueous solubility via salt formation.

Mechanistic Role in Medicinal Chemistry

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler aliphatic amines or alternative heterocycles.

Bioisosterism & Metabolic Stability: The oxazole ring is a classical, highly effective bioisostere for amides and esters. According to[2], replacing an amide bond with an oxazole ring protects the molecule from enzymatic hydrolysis by proteases and amidases. This structural substitution significantly extends the in vivo half-life of peptidomimetics and small-molecule inhibitors without sacrificing the crucial hydrogen-bond acceptor geometry provided by the ring's nitrogen and oxygen atoms[3].

Vectoring & Hinge Binding: The 5-position of the oxazole ring provides a highly specific geometric vector. In kinase inhibitor design, the oxazole core frequently acts as a hinge-binder. The 5-methylamine substituent acts as a vector, directing the molecule out of the hydrophobic pocket and into solvent-exposed channels. This orientation not only improves solubility but also allows the basic amine to form stabilizing salt bridges with acidic residues (e.g., Aspartate or Glutamate) at the periphery of the active site.

Streamlining Synthesis: Historically, 5-substituted oxazoles were synthesized de novo via the [4], utilizing tosylmethyl isocyanide (TosMIC) and an aldehyde. By utilizing the pre-synthesized CAS 1065073-40-6 building block, chemists bypass this sensitive cycloaddition step, mitigating yield losses and accelerating structure-activity relationship (SAR) campaigns[5].

Synthetic Methodologies: Self-Validating Amide Coupling Protocol

The most common application for Methyl(1,3-oxazol-5-ylmethyl)amine is its coupling to a target carboxylic acid scaffold. To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an analytical checkpoint.

Objective:

Couple CAS 1065073-40-6 to a complex, stereochemically sensitive carboxylic acid.

Reagents:
  • Target Carboxylic Acid (1.0 eq)

  • Methyl(1,3-oxazol-5-ylmethyl)amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:
  • Activation of the Carboxylic Acid: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA dropwise. Stir for 15 minutes at room temperature.

    • Causality: HATU is selected over traditional EDC/HOBt systems because the uronium-based reagent rapidly forms a highly reactive 7-aza-HOBt active ester. This minimizes the residence time of the activated acid, thereby suppressing potential epimerization of chiral alpha-centers.

    • Validation: The solution will typically transition to a pale yellow color, visually indicating the successful formation of the active ester.

  • Nucleophilic Amine Addition: Add Methyl(1,3-oxazol-5-ylmethyl)amine in a single portion. Stir the reaction at room temperature for 2 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to ensure the secondary amine of the oxazole building block (pKa ~8.5) remains deprotonated and highly nucleophilic, driving the reaction forward without competing for the active ester.

  • In-Process Quality Control (QC): Withdraw a 5 µL aliquot, quench it in 1 mL of HPLC-grade Methanol, and inject it into the LC-MS.

    • Validation: The protocol is self-validating; the reaction is only deemed complete when the UV trace shows >95% consumption of the starting acid and the MS spectra confirms the exclusive presence of the

      
       target mass. If incomplete, an additional 0.2 eq of the amine is added.
      
  • Aqueous Workup & Purification: Quench the main reaction with saturated aqueous

    
    . Extract with EtOAc (3x).
    
    • Causality: The basic aqueous wash effectively partitions unreacted acid and the water-soluble HATU byproduct (tetramethylurea) into the aqueous layer, leaving the highly pure oxazole-amide in the organic phase. Dry over

      
      , concentrate, and purify via preparative HPLC.
      

Workflow Visualization

The following diagram illustrates the self-validating synthetic and analytical workflow described above, ensuring high-fidelity generation of the target API.

G N1 Target Carboxylic Acid + HATU / DIPEA N2 Active Ester Formation (Intermediate) N1->N2 Activation N4 Amide Bond Formation (Room Temp, 2h) N2->N4 Nucleophilic Attack N3 Methyl(1,3-oxazol-5-ylmethyl)amine (CAS 1065073-40-6) N3->N4 Amine Addition N5 In-Process QC (LC-MS) Monitor [M+H]+ N4->N5 Aliquot Sampling N5->N4 Incomplete (Add Eq.) N6 Preparative HPLC Purification N5->N6 Conversion >95% N7 Purified Oxazole-Amide Lead Compound N6->N7 Lyophilization

Self-validating synthetic workflow for oxazole-amide coupling with integrated LC-MS QC checkpoints.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Source: Egyptian Journal of Basic and Applied Sciences (Taylor & Francis). URL:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Source: Molecules (NCBI/PMC). URL:[Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Source: Medicinal Chemistry (Bentham Science). URL:[Link]

Sources

Exploratory

5-substituted oxazole amine building blocks for medicinal chemistry

Technical Deep Dive: 5-Substituted Oxazole Amine Building Blocks for Medicinal Chemistry Executive Summary The oxazole ring is a pivotal heterocyclic scaffold in modern drug discovery, serving as a bioisostere for amides...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 5-Substituted Oxazole Amine Building Blocks for Medicinal Chemistry

Executive Summary

The oxazole ring is a pivotal heterocyclic scaffold in modern drug discovery, serving as a bioisostere for amides and esters while offering distinct physicochemical advantages.[1][2][3] Among the regioisomers, 5-substituted oxazole amines (specifically 5-(aminomethyl)oxazoles and 2-amino-5-substituted oxazoles ) represent a high-value class of building blocks. They allow for the precise vectorization of substituents in kinase inhibitors, GPCR ligands, and peptidomimetics.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of the synthesis, stability, and application of these specific building blocks.

Structural Significance & SAR Utility

In medicinal chemistry, the 5-substituted oxazole motif is rarely selected arbitrarily. It is a strategic replacement for the amide bond (


) or the thiazole ring.
Bioisosterism and Physicochemical Tuning
  • Amide Bioisostere: The oxazole ring mimics the planar geometry and dipole moment of a peptide bond but eliminates the hydrolytic instability of the amide. The C2-N3 bond corresponds to the amide carbonyl, while the C5-O1 sector mimics the N-H.

  • Basicity Modulation: Unlike thiazoles (pKa ~2.5) or imidazoles (pKa ~7.0), the oxazole nitrogen is weakly basic (pKa ~0.8). This is crucial when designing CNS-penetrant drugs where reducing the cytosolic cation fraction is desired to improve LogD.

  • Metabolic Stability: 5-substituted oxazoles block the metabolically labile C5 position found in unsubstituted oxazoles, reducing clearance via CYP450 oxidation.

Table 1: Physicochemical Comparison of Heterocyclic Linkers

ScaffoldH-Bond Acceptor (N)H-Bond DonorLipophilicity (

LogP)
Metabolic Risk
Amide (-CONH-)StrongYesReference (0)Hydrolysis (High)
Oxazole Weak (pKa ~0.8)No+0.5 to +1.2Low (if C5 subst.)
Thiazole Moderate (pKa ~2.5)No+1.5 to +2.0S-oxidation
Imidazole Moderate (pKa ~7.0)Yes (NH)-0.5 to 0High (CYP inhibition)

Synthetic Strategies: The Core Architectures

Synthesizing 5-substituted oxazole amine building blocks requires navigating regioselectivity challenges. Direct C-amination of the oxazole ring (e.g., 5-aminooxazole) yields unstable compounds that tautomerize. Therefore, "building blocks" in this context refer to two stable classes:

  • Class A: 5-(Aminomethyl)oxazoles (Amine on the side chain).

  • Class B: 2-Amino-5-substituted oxazoles (Amine at C2).

The Van Leusen Reaction (Class A Dominant)

The most robust method for generating 5-substituted oxazoles is the Van Leusen reaction using Tosylmethyl Isocyanide (TosMIC).

  • Mechanism: Base-mediated deprotonation of TosMIC followed by a [3+2] cycloaddition with an aldehyde and subsequent elimination of sulfinic acid.[4][5][6][7]

  • Why it wins: It is exclusively regioselective for the 5-position. By using an N-protected amino aldehyde (e.g., N-Boc-glycinal), one can directly access the 5-(aminomethyl)oxazole building block in a single step.

VanLeusenMechanism cluster_legend Key Transformation Step TosMIC TosMIC (Tosylmethyl Isocyanide) Inter1 Intermediate A: Betaine Formation TosMIC->Inter1 Deprotonation Base Base (K2CO3/MeOH) Base->Inter1 Aldehyde R-CHO (N-Boc-Amino Aldehyde) Aldehyde->Inter1 Nucleophilic Attack Inter2 Intermediate B: Oxazoline Ring Inter1->Inter2 5-endo-dig Cyclization Product Product: 5-Substituted Oxazole Inter2->Product Elimination of TsOH

Figure 1: Mechanism of the Van Leusen Oxazole Synthesis.

The Robinson-Gabriel Synthesis (Class B & Disubstituted)

For 2,5-disubstituted scaffolds, the Robinson-Gabriel cyclodehydration of


-acylamino ketones is superior. This route is ideal when the amine handle is located on the C2-aryl substituent (e.g., starting from a nitro-benzoic acid derivative).

Experimental Protocols

These protocols are designed for scalability and reproducibility in a medicinal chemistry setting.

Protocol A: Synthesis of tert-Butyl (Oxazol-5-ylmethyl)carbamate (Van Leusen)

Target: A versatile Class A building block.

Reagents:

  • N-Boc-glycinal (freshly prepared or commercial)

  • Tosylmethyl isocyanide (TosMIC)[5][7]

  • Potassium Carbonate (

    
    )[5][7]
    
  • Methanol (MeOH), anhydrous[6]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve N-Boc-glycinal (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous MeOH (0.5 M concentration relative to aldehyde).

  • Base Addition: Add solid

    
     (2.0 equiv) in one portion. The reaction is slightly exothermic; ensure stirring is vigorous.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor by TLC (stain with ninhydrin or KMnO4) or LCMS. The TosMIC spot should disappear.
    
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to

    
    20% volume. Dilute with EtOAc and water.
    
  • Extraction: Separate layers. Extract the aqueous phase 2x with EtOAc. Wash combined organics with brine, dry over

    
    , and filter.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The oxazole product is typically less polar than the starting aldehyde.

Critical Note: N-Boc-glycinal can racemize or polymerize. Use immediately after preparation if synthesizing from the alcohol.

Protocol B: Synthesis of 2-Amino-5-Aryl Oxazoles (Urea Cyclization)

Target: A Class B kinase-focused scaffold.

Reagents:

  • 
    -Bromoacetophenone derivative (1.0 equiv)
    
  • Urea (5.0 equiv)

  • DMF (Dimethylformamide)

Methodology:

  • Mix: Dissolve the

    
    -bromoketone in DMF. Add excess urea.
    
  • Heat: Microwave irradiation at

    
     for 30–60 minutes is preferred over thermal heating (which requires days).
    
  • Workup: Pour into crushed ice/water. The 2-aminooxazole often precipitates as a solid.

  • Filtration: Collect the solid, wash with water and cold ether. Recrystallize from EtOH if necessary.

Decision Matrix for Building Block Selection

Use this logic flow to determine the correct synthetic pathway for your target oxazole amine.

SynthesisDecision Start Target Structure? Q1 Where is the Amine? Start->Q1 PathA Amine on C5-Alkyl Chain (e.g., 5-CH2-NH2) Q1->PathA PathB Amine directly at C2 (2-Amino-5-Aryl) Q1->PathB PathC Amine on C2-Aryl Group (e.g., 2-(4-NH2-Ph)-5-R) Q1->PathC MethodA USE VAN LEUSEN (TosMIC + N-Boc-Aldehyde) PathA->MethodA MethodB USE UREA CYCLIZATION (Urea + Alpha-Halo Ketone) PathB->MethodB MethodC USE ROBINSON-GABRIEL (Dehydration of Acylamino Ketone) PathC->MethodC

Figure 2: Synthetic Decision Matrix for Oxazole Architectures.

References

  • Van Leusen, A. M., et al. (1972).[6] "Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Cycloaddition of Tosylmethyl Isocyanide to Aldehydes.[4][5][6] A Simple Synthesis of 5-Substituted Oxazoles." Tetrahedron Letters. Link

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Palmer, D. C. (Ed.). (2003). "Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A." Chemistry of Heterocyclic Compounds. Wiley-Interscience. Link

Sources

Foundational

Molecular weight and formula of Methyl(1,3-oxazol-5-ylmethyl)amine

A Strategic Pharmacophore Scaffold for Lead Optimization [1] Executive Summary Methyl(1,3-oxazol-5-ylmethyl)amine (CAS: 1065073-40-6) represents a high-value heterocyclic building block in modern medicinal chemistry.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Pharmacophore Scaffold for Lead Optimization [1]

Executive Summary

Methyl(1,3-oxazol-5-ylmethyl)amine (CAS: 1065073-40-6) represents a high-value heterocyclic building block in modern medicinal chemistry.[1][2] As a secondary amine linked to a 1,3-oxazole core, it serves as a critical bioisostere for benzylamines and pyridyl-methylamines. Its utility lies in its ability to modulate physicochemical properties—specifically reducing lipophilicity (LogP) while maintaining aromatic stacking interactions—making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and kinase inhibitor design.

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical profile, robust synthetic protocols, and strategic applications in drug development.[3][4]

Part 1: Physicochemical Profile & Structural Analysis

The incorporation of the 1,3-oxazole ring offers a distinct advantage over phenyl or pyridine rings due to its unique electrostatic potential surface. The oxygen atom at position 1 acts as a weak hydrogen bond acceptor, while the nitrogen at position 3 contributes to the dipole moment, influencing the pKa of the exocyclic amine.

Table 1: Core Technical Specifications
PropertyValue / Description
IUPAC Name N-Methyl-1-(1,3-oxazol-5-yl)methanamine
Common Name Methyl(1,3-oxazol-5-ylmethyl)amine
CAS Number 1065073-40-6
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
SMILES CNCC1=CN=CO1
Predicted LogP ~0.39 (vs. Benzyl ~1.[1][5][6]1)
TPSA 38.06 Ų
H-Bond Donors/Acceptors 1 / 3
pKa (Conjugate Acid) ~8.5 (Predicted)
Physical State Pale yellow oil (Free base); White solid (HCl salt)
Structural Logic

The methylene bridge (-CH2-) acts as an insulator, preventing direct conjugation of the amine lone pair with the aromatic system, thereby maintaining basicity sufficient for salt bridge formation in protein active sites.[1] The N-methyl group improves metabolic stability by hindering N-dealkylation compared to primary amines and enhances membrane permeability by removing one hydrogen bond donor.

Part 2: Synthetic Methodologies

Protocol: Reductive Amination from Oxazole-5-carbaldehyde

Objective: Synthesis of Methyl(1,3-oxazol-5-ylmethyl)amine from 1,3-oxazole-5-carbaldehyde.

Reagents:
  • Precursor: 1,3-oxazole-5-carbaldehyde (1.0 eq)[1]

  • Amine Source: Methylamine (2.0 M in THF, 3.0 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Additive: Acetic Acid (catalytic, optional to accelerate imine formation)[1]

Step-by-Step Workflow:
  • Imine Formation:

    • Charge a dry reaction vessel with 1,3-oxazole-5-carbaldehyde dissolved in anhydrous DCE.

    • Add Methylamine solution dropwise at 0°C.[1]

    • Critical Checkpoint: Monitor by TLC/LCMS. The aldehyde peak should disappear as the imine forms (often unstable, proceed directly).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise at 0°C. STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.[1]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (pH ~8-9).

    • Extract with DCM (3x).[1]

    • Note: The product is water-soluble.[1] If yield is low, salt the aqueous phase with NaCl or use CHCl₃/IPA (3:1) for extraction.[4]

  • Purification:

    • The crude amine can be purified via flash chromatography (DCM/MeOH/NH₄OH gradient).

    • Alternatively, precipitate as the HCl salt by adding 4M HCl in dioxane.

Visualization: Synthetic Pathway

Synthesis Start 1,3-Oxazole-5-carbaldehyde (Precursor) Imine N-Methyl Imine (Intermediate) Start->Imine MeNH2, DCE 0°C to RT Product Methyl(1,3-oxazol-5-ylmethyl)amine (Target) Imine->Product NaBH(OAc)3 Reductive Amination

Figure 1: One-pot reductive amination workflow for the synthesis of the target scaffold.

Part 3: Strategic Applications in Drug Discovery

Bioisosteric Replacement

This scaffold is frequently used to replace benzylamine or (pyridin-3-yl)methylamine moieties.[1]

  • Why? The oxazole ring reduces lipophilicity (lowering LogP), which improves metabolic stability (microsomal clearance) and reduces non-specific binding.[1]

  • Interaction: The oxazole nitrogen (N3) can accept hydrogen bonds, potentially picking up new interactions in the solvent-exposed regions of a binding pocket.[1]

Kinase Inhibitor Design

In ATP-competitive kinase inhibitors, the "hinge region" often requires a heterocycle.[1] While the oxazole itself is rarely the hinge binder, the methyl(oxazol-5-ylmethyl)amine tail is often used as the "solubilizing group" extending into the ribose pocket or solvent front.[1]

  • Mechanism: The basic amine forms a salt bridge with Asp/Glu residues, while the oxazole provides a rigid spacer that does not incur the steric penalty of a phenyl ring.

Decision Logic for Scaffold Selection

The following decision tree illustrates when a medicinal chemist should select this specific building block over alternatives.

DecisionTree Problem Lead Optimization Issue: High LogP / Poor Solubility Check1 Is the Benzyl/Phenyl ring essential for Pi-Stacking? Problem->Check1 OptionA Keep Phenyl Add Polar Groups Check1->OptionA Yes (Strict steric fit) OptionB Switch to Heterocycle Check1->OptionB No (Tolerates variation) Select Select Methyl(1,3-oxazol-5-ylmethyl)amine OptionB->Select Need lower MW & LogP Reason Maintains aromaticity Reduces LogP by ~0.8 Retains basic amine vector Select->Reason

Figure 2: Strategic decision tree for selecting the oxazole-methylamine scaffold during Lead Optimization.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized or purchased compound, the following analytical signatures must be validated.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Oxazole C2-H: Singlet, ~8.3–8.4 ppm (Deshielded due to adjacency to O and N).[1]

  • Oxazole C4-H: Singlet, ~7.1–7.2 ppm.[1]

  • Methylene (-CH₂-): Singlet/Doublet, ~3.8 ppm.[1]

  • N-Methyl (-CH₃): Singlet, ~2.3–2.4 ppm.[1]

  • Note: If analyzing the HCl salt, the amine protons will appear as a broad singlet at >9 ppm, and the methylene/methyl peaks may shift downfield.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Parent Ion: [M+H]⁺ = 113.14 m/z.

  • Fragmentation: Expect loss of methylamine (m/z 31) or cleavage at the methylene bridge.[1]

References

  • PubChem. (2025).[1][7][8][9] Compound Summary: 1-(1,3-oxazol-5-yl)methanamine (Related Structure). National Library of Medicine. Retrieved from [Link][1]

  • Fisher Scientific. (n.d.).[1] N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine Safety Data. Retrieved from [Link]

  • Yadav, P., & Shah, K. (2025).[3] Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

A Comparative Analysis of Methyl(1,3-oxazol-5-ylmethyl)amine and (3-methylisoxazol-5-yl)methylamine: A Technical Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, five-membered aromatic rings containing nitrogen and oxygen ato...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, five-membered aromatic rings containing nitrogen and oxygen atoms, such as oxazoles and isoxazoles, have proven to be exceptionally versatile pharmacophores. Their unique electronic properties, ability to participate in hydrogen bonding, and favorable metabolic profiles have led to their presence in a wide array of clinically successful drugs.[1][2][3] This in-depth technical guide provides a comparative analysis of two isomeric aminomethyl-substituted heterocyclic compounds: Methyl(1,3-oxazol-5-ylmethyl)amine and (3-methylisoxazol-5-yl)methylamine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, synthesis, analytical characterization, and potential therapeutic applications.

Structural and Physicochemical Distinctions: A Tale of Two Isomers

At first glance, Methyl(1,3-oxazol-5-ylmethyl)amine and (3-methylisoxazol-5-yl)methylamine share the same molecular formula (C₅H₈N₂O) and a similar structural motif: a five-membered heteroaromatic ring bearing a methyl and an aminomethyl substituent. However, the isomeric nature of the oxazole and isoxazole rings imparts distinct electronic and conformational properties that can significantly influence their biological activity and pharmacokinetic profiles.

The 1,3-oxazole ring in Methyl(1,3-oxazol-5-ylmethyl)amine places the oxygen and nitrogen atoms in a 1,3-relationship, while the 1,2-isoxazole ring in (3-methylisoxazol-5-yl)methylamine has these heteroatoms adjacent to each other. This seemingly subtle difference in heteroatom placement alters the dipole moment, electron distribution, and hydrogen bonding capabilities of the molecules. These differences are critical in determining how each molecule interacts with biological targets such as enzymes and receptors.[4][5]

PropertyMethyl(1,3-oxazol-5-ylmethyl)amine(3-methylisoxazol-5-yl)methylamine
Molecular Formula C₅H₈N₂OC₅H₈N₂O
Molecular Weight 112.13 g/mol 112.13 g/mol
IUPAC Name Methyl(1,3-oxazol-5-ylmethyl)amine(3-methyl-1,2-oxazol-5-yl)methanamine
CAS Number Not available154016-55-4
Predicted LogP -0.5-0.3
Predicted pKa Basic: ~8.5Basic: ~8.0
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 22
Topological Polar Surface Area 37.7 Ų41.5 Ų

Note: Some physicochemical properties are predicted based on computational models due to the limited availability of experimental data for Methyl(1,3-oxazol-5-ylmethyl)amine.

Synthesis Strategies: Building the Core Scaffolds

Proposed Synthesis of Methyl(1,3-oxazol-5-ylmethyl)amine

A viable approach to Methyl(1,3-oxazol-5-ylmethyl)amine would likely involve a multi-step sequence starting from a suitable precursor, such as 1,3-oxazole-5-carbaldehyde. A reductive amination reaction would be a direct and efficient method for the final step.

Synthesis of Methyl(1,3-oxazol-5-ylmethyl)amine start 1,3-Oxazole-5-carbaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, Methylamine) start->reductive_amination product Methyl(1,3-oxazol-5-ylmethyl)amine reductive_amination->product

Caption: Proposed synthetic workflow for Methyl(1,3-oxazol-5-ylmethyl)amine.

Experimental Protocol (Proposed):

  • Formation of the Imine: To a solution of 1,3-oxazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add methylamine (1.1 eq) as a solution in a compatible solvent (e.g., ethanol or THF). The reaction is typically stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction to the Amine: To the reaction mixture containing the imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Methyl(1,3-oxazol-5-ylmethyl)amine.

The causality behind these choices lies in the mild and selective nature of reductive amination, which is tolerant of a wide range of functional groups and generally provides high yields.

Proposed Synthesis of (3-methylisoxazol-5-yl)methylamine

The synthesis of (3-methylisoxazol-5-yl)methylamine can be approached through the construction of the isoxazole ring followed by functional group manipulation. A common and effective method for forming 3,5-disubstituted isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne.

Synthesis of (3-methylisoxazol-5-yl)methylamine acetaldehyde_oxime Acetaldehyde Oxime nitrile_oxide_formation Nitrile Oxide Formation (e.g., NCS or NaOCl) acetaldehyde_oxime->nitrile_oxide_formation cycloaddition [3+2] Cycloaddition (with Propargylamine derivative) nitrile_oxide_formation->cycloaddition deprotection Deprotection (if necessary) cycloaddition->deprotection product (3-methylisoxazol-5-yl)methylamine deprotection->product

Caption: Proposed synthetic workflow for (3-methylisoxazol-5-yl)methylamine.

Experimental Protocol (Proposed):

  • In situ Generation of Acetonitrile Oxide: Acetaldehyde oxime is treated with an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) in a suitable solvent like chloroform or dichloromethane to generate acetonitrile oxide in situ.

  • [3+2] Cycloaddition: A protected form of propargylamine, such as N-Boc-propargylamine, is added to the reaction mixture. The [3+2] cycloaddition reaction proceeds to form the 3-methyl-5-((N-Boc-amino)methyl)isoxazole. This reaction is often carried out at room temperature or with gentle heating.

  • Deprotection: The Boc protecting group is removed under acidic conditions, for example, by treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent.

  • Work-up and Purification: After the deprotection is complete, the reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude amine is then purified by column chromatography or distillation to yield (3-methylisoxazol-5-yl)methylamine.

This self-validating protocol ensures the regioselective formation of the desired isoxazole isomer, a common challenge in the synthesis of such heterocycles.

Analytical Characterization: Spectroscopic Signatures

Due to the scarcity of published experimental data for the two target molecules, the following tables present predicted spectroscopic data based on the analysis of their structures and comparison with closely related, characterized compounds.

Predicted ¹H and ¹³C NMR Data for Methyl(1,3-oxazol-5-ylmethyl)amine
¹H NMR (Predicted)Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8s1HH-2 (oxazole)
~6.9s1HH-4 (oxazole)
~3.8s2H-CH₂-
~2.4s3H-NCH₃
~1.5br s1H-NH-
¹³C NMR (Predicted)Chemical Shift (ppm)Assignment
~151C-2 (oxazole)
~145C-5 (oxazole)
~125C-4 (oxazole)
~45-CH₂-
~35-NCH₃
Predicted ¹H and ¹³C NMR Data for (3-methylisoxazol-5-yl)methylamine
¹H NMR (Predicted)Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.2s1HH-4 (isoxazole)
~3.9s2H-CH₂-
~2.3s3H-CH₃
~1.7br s2H-NH₂
¹³C NMR (Predicted)Chemical Shift (ppm)Assignment
~168C-5 (isoxazole)
~160C-3 (isoxazole)
~102C-4 (isoxazole)
~38-CH₂-
~12-CH₃

Potential Applications in Drug Development: A Forward Look

While specific biological data for Methyl(1,3-oxazol-5-ylmethyl)amine and (3-methylisoxazol-5-yl)methylamine are not extensively reported, the broader classes of oxazole and isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities.[3][6][7] This provides a strong rationale for investigating the potential therapeutic applications of these two specific isomers.

The Oxazole Moiety: A Privileged Scaffold

Oxazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, and antibacterial agents.[6][7] The oxazole ring can act as a bioisosteric replacement for other functional groups, improving pharmacokinetic properties and target engagement.

Potential_Oxazole_Applications Oxazole Methyl(1,3-oxazol-5-ylmethyl)amine AntiInflammatory Anti-inflammatory (e.g., COX inhibition) Oxazole->AntiInflammatory Anticancer Anticancer (e.g., Kinase inhibition) Oxazole->Anticancer Antibacterial Antibacterial (e.g., DNA gyrase inhibition) Oxazole->Antibacterial

Caption: Potential therapeutic areas for Methyl(1,3-oxazol-5-ylmethyl)amine.

The Isoxazole Moiety: A Versatile Pharmacophore

The isoxazole ring is a key component of several approved drugs, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[1][3] Isoxazole derivatives have also shown promise as anticancer and antiviral agents.[2] The presence of the aminomethyl group on the isoxazole ring in (3-methylisoxazol-5-yl)methylamine provides a key point for interaction with biological targets.

Potential_Isoxazole_Applications Isoxazole (3-methylisoxazol-5-yl)methylamine AntiInflammatory Anti-inflammatory (e.g., COX-2 inhibition) Isoxazole->AntiInflammatory Anticancer Anticancer (e.g., Apoptosis induction) Isoxazole->Anticancer Antiviral Antiviral (e.g., Protease inhibition) Isoxazole->Antiviral

Caption: Potential therapeutic areas for (3-methylisoxazol-5-yl)methylamine.

Conclusion and Future Directions

Methyl(1,3-oxazol-5-ylmethyl)amine and (3-methylisoxazol-5-yl)methylamine represent two intriguing, yet underexplored, chemical entities with significant potential in drug discovery. Their isomeric nature provides a valuable opportunity for structure-activity relationship (SAR) studies to dissect the influence of heteroatom positioning on biological activity. The proposed synthetic routes, while requiring experimental validation, offer a clear path to accessing these compounds for further investigation. Future research should focus on the synthesis and thorough characterization of these molecules, followed by a comprehensive screening for a range of biological activities. Such studies will undoubtedly shed light on their therapeutic potential and contribute to the ever-expanding role of oxazole and isoxazole scaffolds in the development of novel medicines.

References

  • The Importance of Isoxazole Moieties in Pharmaceutical Development. (2026, February 25). Google Cloud.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC. (n.d.). NIH.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (n.d.). Dove Press.
  • The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Taylor & Francis Online. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. Retrieved from [Link]

  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (n.d.). An-Najah Journals. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Foundational

Solubility Profile of Oxazol-5-ylmethylamine Derivatives in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility behavior of oxazol-5-ylmethylamine derivatives, a critical scaffold in medicinal chemistry utilized for kinase inhibition and GPCR modulat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility behavior of oxazol-5-ylmethylamine derivatives, a critical scaffold in medicinal chemistry utilized for kinase inhibition and GPCR modulation. Unlike generic solubility guides, this document synthesizes physicochemical principles with practical solvent selection strategies, offering a predictive framework for researchers. It details the interplay between the lipophilic oxazole core and the polar amine tail, provides a rigorous experimental protocol for solubility determination, and outlines solvent compatibility for synthesis, purification, and formulation.

Introduction: The Structural Paradox

Oxazol-5-ylmethylamine derivatives occupy a unique physicochemical space. The scaffold consists of two distinct domains that often drive conflicting solubility behaviors:

  • The Oxazole Core: A five-membered aromatic heterocycle containing oxygen and nitrogen.[1][2][3][4][5] It is weakly basic (pKa ~0.8 for the ring nitrogen), planar, and moderately lipophilic, generally favoring non-polar to moderately polar organic solvents.

  • The Methylamine Tail: A primary or secondary amine attached at the C5 position. This group introduces significant polarity and basicity (pKa ~9–10), serving as a potent hydrogen bond donor/acceptor.

Implication for Drug Development: The solubility of these derivatives is not static; it is highly pH-dependent and sensitive to the "tail" substitution. In free base form, they exhibit high solubility in chlorinated solvents and alcohols. In salt form (e.g., dihydrochloride), they shift drastically toward aqueous and polar protic solubility. Understanding this duality is essential for optimizing reaction yields and designing bioavailable formulations.

Physicochemical Basis of Solubility

To predict solubility, one must analyze the intermolecular forces at play.

Electronic Distribution and H-Bonding[1]
  • Oxazole Ring: The oxygen atom contributes to the

    
    -system, making the ring electron-rich but less basic than pyridine. The nitrogen atom at position 3 is a weak Hydrogen Bond Acceptor (HBA).
    
  • Amine Substituent: The C5-methylamine acts as a Hydrogen Bond Donor (HBD) and Acceptor.

  • Solvation Mechanism:

    • Protic Solvents (MeOH, EtOH): Solvate the amine via H-bonding.

    • Aprotic Polar Solvents (DMSO, DMF): Interact strongly with the polarized oxazole ring and the amine protons.

    • Non-polar Solvents (Hexane, Toluene): Solubility is limited unless the amine is substituted with lipophilic groups (e.g., benzyl, tert-butyl).

Diagram: Intermolecular Interaction Map

The following diagram visualizes the competing interactions that dictate solubility.

G Core Oxazol-5-ylmethylamine Scaffold HBA H-Bond Acceptor (N3) Favors: Alcohols, Water Core->HBA Ring Nitrogen HBD H-Bond Donor (Amine NH) Favors: DMSO, DMF, Acetone Core->HBD Exocyclic Amine PiStack Pi-Pi Stacking (Ring) Favors: Aromatic Solvents Core->PiStack Aromatic System Lipophilicity Lipophilic Surface (C2/C4) Favors: DCM, EtOAc Core->Lipophilicity Carbon Backbone

Figure 1: Interaction map detailing the physicochemical forces driving solubility in various solvent classes.

Solubility Profile by Solvent Class

The following data synthesizes literature values for typical derivatives (e.g., (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine) and empirical trends.

Table 1: Generalized Solubility Profile (Free Base)
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent solvation of the lipophilic core; disrupts weak intermolecular amine H-bonds.
Alcohols Methanol, EthanolHigh (>50 mg/mL)Strong H-bonding with amine tail and oxazole nitrogen. Preferred for recrystallization.
Polar Aprotic DMSO, DMFVery High (>200 mg/mL)Universal solvent for this scaffold. Ideal for stock solutions but difficult to remove.
Esters Ethyl AcetateModerate (10–50 mg/mL)Good for extraction. Solubility decreases if the amine is unsubstituted (primary).
Ethers THF, Diethyl EtherModerate THF is superior to ether due to better H-bond accepting capability.
Hydrocarbons Hexane, HeptaneLow (<1 mg/mL)The polar amine group prevents dissolution. Used as an anti-solvent for precipitation.
Water Water (pH 7)Low to Moderate Sparingly soluble as a free base. Solubility increases drastically at pH < 8.

Critical Note on Salts: Converting the free base to a hydrochloride or trifluoroacetate salt inverts this profile. Salts are insoluble in DCM and EtAc but highly soluble in Water and Methanol.

Experimental Protocol: Thermodynamic Solubility Determination

For regulatory submissions or lead optimization, visual estimation is insufficient. The Shake-Flask Method is the gold standard for determining equilibrium solubility.[6]

Reagents and Equipment
  • Test Compound: >98% purity (HPLC), solid form.

  • Solvents: HPLC grade (MeOH, DCM, DMSO, Buffer pH 7.4).

  • Equipment: Orbital shaker (temperature controlled), HPLC-UV/Vis, 0.45 µm PTFE syringe filters (or PVDF for aqueous).

Step-by-Step Methodology
  • Preparation: Weigh excess compound (approx. 10 mg) into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Cap tightly and place in the orbital shaker at 25°C ± 0.1°C. Agitate at 200 RPM for 24 hours.

    • Checkpoint: If the solid dissolves completely, add more compound until a visible precipitate remains.

  • Phase Separation: Allow the vials to stand for 1 hour to settle solids, or centrifuge at 10,000 RPM for 5 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm filter. Crucial: Discard the first 200 µL of filtrate to account for filter adsorption saturation.

  • Quantification: Dilute the filtrate (typically 1:100) with mobile phase and analyze via HPLC. Calculate concentration using a pre-established calibration curve.[6]

Diagram: Solubility Workflow

SolubilityProtocol Start Start: Excess Solid AddSolvent Add Solvent (1 mL) Start->AddSolvent Agitate Agitate 24h @ 25°C AddSolvent->Agitate Check Solid Remains? Agitate->Check AddMore Add Solid Check->AddMore No Filter Filter (PTFE) Discard first 200µL Check->Filter Yes AddMore->Agitate Analyze HPLC Quantification Filter->Analyze

Figure 2: Standardized workflow for equilibrium solubility determination (Shake-Flask Method).

Strategic Applications in Synthesis & Purification

The solubility profile dictates the workflow in organic synthesis.

Reaction Solvents
  • Acylation/Alkylation: Use DCM or THF . The free base is soluble, allowing homogeneous reaction conditions.

  • Coupling Reactions (Amide bond formation): Use DMF or DMAc . These solubilize both the oxazole amine and the carboxylic acid partner, preventing precipitation of intermediates.

Purification Strategy (Recrystallization)

To purify oxazol-5-ylmethylamine derivatives without chromatography, exploit the "Solubility Switch":

  • Dissolve the crude free base in a minimum amount of warm Ethanol (High solubility).

  • Add Hexane or Heptane dropwise (Anti-solvent) until turbidity appears.

  • Cool to 4°C. The lipophilic impurities remain in the mother liquor, while the amine crystallizes.

    • Alternative: Form the HCl salt by bubbling HCl gas into a Diethyl Ether solution. The salt will precipitate quantitatively.

References

  • BenchChem. (2025).[3] Technical Guide: Synthesis and Properties of (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine. Retrieved from

  • Bergström, C. A., et al. (2002). "Experimental and computational screening models for prediction of aqueous drug solubility." Pharmaceutical Research, 19(2), 182-188. Retrieved from

  • World Health Organization. (2018).[7] Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1003, Annex 6.[7] Retrieved from

  • Palmer, D. S., & Mitchell, J. B. (2014). "Is experimental data quality the limiting factor in predicting the aqueous solubility of druglike molecules?" Molecular Pharmaceutics, 11(8), 2962-2972.
  • Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Synthesis and Application of Methyl(1,3-oxazol-5-ylmethyl)amine in Medicinal Chemistry

Executive Summary Methyl(1,3-oxazol-5-ylmethyl)amine (CAS: 1034406-68-4) represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). The oxazole ring acts as a bioisostere for amides and esters, offering...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl(1,3-oxazol-5-ylmethyl)amine (CAS: 1034406-68-4) represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). The oxazole ring acts as a bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding potential while reducing lipophilicity compared to phenyl rings.

This Application Note addresses a common nomenclature ambiguity: Methyl(1,3-oxazol-5-ylmethyl)amine is itself a secondary amine. Therefore, "synthesis using" this reagent typically refers to its role as a nucleophilic building block to generate tertiary amines (via reductive amination or alkylation) or tertiary amides (via acylation).

This guide details:

  • Synthesis OF the Reagent: A robust protocol to synthesize Methyl(1,3-oxazol-5-ylmethyl)amine from 1,3-oxazol-5-carbaldehyde.

  • Synthesis WITH the Reagent: Protocols for converting this building block into drug-like tertiary amine pharmacophores.

Chemical Profile & Stability[1][2]

PropertySpecificationCritical Note
Structure 5-(Methylaminomethyl)-1,3-oxazoleSecondary amine functionality (exocyclic).
pKa (Exocyclic N) ~9.5 - 10.0Highly nucleophilic; standard amine reactivity.
pKa (Ring N) ~0.8Weakly basic; generally unreactive to alkylation under mild conditions.
Acid Stability Low to Moderate CRITICAL: The oxazole ring is susceptible to hydrolytic ring-opening in strong aqueous acids (pH < 2) or at high temperatures.
Oxidation Stability ModerateSusceptible to oxidation at C4/C5 by strong oxidants (e.g., KMnO4, Ozone).
Mechanism of Instability (Ring Opening)

The oxazole ring is less stable than furan or pyridine. Under strong acidic conditions (e.g., 6M HCl, reflux), the ring hydrolyzes to form an


-acylamino ketone.
  • Preventative Measure: Avoid strong acidic workups. Use buffered aqueous solutions (pH 5-8) or basic workups (sat. NaHCO3).[1][2]

Workflow Visualization

The following diagram outlines the two-stage logic: synthesizing the secondary amine building block, then deploying it to create complex tertiary amines.

OxazoleWorkflow Aldehyde Start: 1,3-oxazol-5-carbaldehyde Imine Intermediate: N-Methyl Imine Aldehyde->Imine MeNH2, MeOH Dehydration SecAmine TARGET: Methyl(1,3-oxazol-5-ylmethyl)amine (Secondary Amine) Imine->SecAmine NaBH4 reduction (Mild conditions) TertAmine Product A: Tertiary Amine (Drug Candidate) SecAmine->TertAmine Reductive Amination (R-CHO, STAB) Amide Product B: Tertiary Amide (Peptidomimetic) SecAmine->Amide Acyl Chloride (R-COCl, Base) RingOpen FAILURE MODE: Ring Hydrolysis SecAmine->RingOpen Strong Acid (HCl) High Temp

Caption: Synthesis pathway from aldehyde precursor to secondary amine building block, and subsequent divergence to functionalized drug targets.

Part 1: Synthesis OF Methyl(1,3-oxazol-5-ylmethyl)amine

Objective: Synthesize the secondary amine title compound from 1,3-oxazol-5-carbaldehyde via Reductive Amination.

Reagents
  • Precursor: 1,3-oxazol-5-carbaldehyde (1.0 equiv)

  • Amine Source: Methylamine (2.0 M in THF or MeOH, 3.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Methanol (Anhydrous)

Protocol
  • Imine Formation:

    • Dissolve 1,3-oxazol-5-carbaldehyde in anhydrous Methanol (0.2 M concentration) in a round-bottom flask.

    • Cool to 0°C using an ice bath.

    • Add Methylamine solution dropwise.

    • Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Note: Monitoring by TLC should show disappearance of aldehyde.[3]

  • Reduction:

    • Cool the mixture back to 0°C.

    • Add NaBH4 portion-wise over 15 minutes. Caution: Gas evolution (H2).

    • Stir at RT for 3 hours.

  • Workup (Crucial Step for Stability):

    • Do NOT use HCl. Quench the reaction by adding saturated aqueous NaHCO3 (Sodium Bicarbonate).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash combined organics with Brine.[3]

    • Dry over Na2SO4, filter, and concentrate in vacuo at low temperature (<40°C) due to volatility.

  • Purification:

    • If necessary, purify via flash chromatography using DCM:MeOH:NH4OH (90:9:1). The ammonia prevents the silica from acting as an acid catalyst for ring opening.

Part 2: Synthesis WITH the Reagent (Downstream Application)

Objective: Use Methyl(1,3-oxazol-5-ylmethyl)amine to synthesize a Tertiary Amine via Reductive Amination with an Aryl Aldehyde.

Theoretical Basis

The secondary amine (


) reacts with an aldehyde (

) to form an iminium ion, which is reduced to a tertiary amine (

). We use Sodium Triacetoxyborohydride (STAB) as the reductant because it is mild and selective for aldehydes in the presence of other functional groups.
Reagents
  • Amine: Methyl(1,3-oxazol-5-ylmethyl)amine (1.0 equiv)

  • Aldehyde: Target Aryl Aldehyde (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1.0 equiv) - Required to activate the imine formation, but mild enough to preserve the oxazole.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Protocol
  • Complexation:

    • In a vial, dissolve the Aryl Aldehyde (1.1 equiv) and Methyl(1,3-oxazol-5-ylmethyl)amine (1.0 equiv) in DCE (0.1 M).

    • Add Acetic Acid (1.0 equiv). Stir for 30 minutes at RT.

  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Stir at RT for 12–16 hours under Nitrogen atmosphere.

  • Quench & Isolation:

    • Quench with saturated aqueous NaHCO3.[2]

    • Stir vigorously for 20 minutes until gas evolution ceases.

    • Extract with DCM (3x).

    • Dry over MgSO4 and concentrate.

  • Data Validation:

    • 1H NMR: Look for the diagnostic singlet of the N-Methyl group (typically

      
       2.2–2.4 ppm) and the methylene bridge protons.
      
    • LC-MS: Confirm mass [M+H]+.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Ring Opening) Acidic workup or silica acidity.Use basic workup (NaHCO3). Pre-treat silica gel with 1% Triethylamine (TEA) before chromatography.
Incomplete Reaction Steric hindrance of the secondary amine.Switch solvent to DCE and heat to 40°C. Use Ti(OiPr)4 as a Lewis acid additive (1.5 equiv) to force iminium formation before adding reductant.
Bis-alkylation Not applicable for secondary amines.(N/A) Secondary amines can only alkylate once to form tertiary amines.
Oxazole Degradation Oxidative stress.Degas solvents.[3][4] Avoid using strong oxidants like KMnO4 or bleach in subsequent steps.

References

  • Oxazole Synthesis & Stability

    • BenchChem Technical Support.[3][4] (2025).[2][3][4][5] "Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine."

    • Source:

  • Van Leusen Oxazole Synthesis (General Background)

    • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Tetrahedron Letters.
    • Source:

  • Reductive Amination Protocols (STAB method)

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
    • Source:

  • Oxazole Building Blocks in Peptides

    • Source:

Sources

Application

Application Note: Optimized Reductive Amination Protocols for Oxazole-5-Carbaldehyde Derivatives in Drug Discovery

Introduction & Mechanistic Rationale Oxazole-5-carbaldehyde (and its substituted derivatives) is a highly privileged building block in modern medicinal chemistry. It is frequently utilized to install oxazol-5-ylmethylami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Oxazole-5-carbaldehyde (and its substituted derivatives) is a highly privileged building block in modern medicinal chemistry. It is frequently utilized to install oxazol-5-ylmethylamine pharmacophores in the synthesis of complex therapeutics, including 5-HT2A receptor agonists[1], menin-MLL interaction inhibitors[2], and cereblon (CRBN) E3 ubiquitin ligase modulators[3].

Mechanistic Challenges: The oxazole ring is an electron-deficient heteroaromatic system. This electron-withdrawing nature significantly increases the electrophilicity of the C5-carbonyl carbon, facilitating rapid nucleophilic attack by amines to form an imine or iminium intermediate. However, this same electronic property makes the aldehyde highly susceptible to premature, direct reduction to the corresponding oxazole-5-methanol byproduct if the reducing agent is introduced too early[4].

As a result, successful reductive amination of oxazole-5-carbaldehydes requires a highly orchestrated, self-validating workflow where imine formation must be driven to completion prior to the introduction of the hydride source . The choice of reducing agent, solvent, and acidic additives must be tailored specifically to the nucleophilicity and steric hindrance of the reacting amine.

Reaction Workflow & Pathway Visualization

ReductiveAmination Start Oxazole-5-carbaldehyde + Amine Cond Solvent & Additives (DCM/DCE, Et3N or AcOH) Start->Cond Imine Imine / Iminium Intermediate Cond->Imine Stir 1-2h (RT) Side Direct Reduction (Oxazole-5-methanol) Cond->Side Premature Hydride Addition (Avoid) Red Reducing Agent (NaBH(OAc)3 or NaBH3CN) Imine->Red Complete Conversion Prod Target Amine (Oxazol-5-ylmethylamine) Red->Prod Stir 2-12h (RT)

Caption: Logical workflow for the reductive amination of oxazole-5-carbaldehyde, highlighting the critical imine intermediate.

Comparative Analysis of Reducing Agents

To prevent the over-reduction of the highly electrophilic oxazole-5-carbaldehyde, mild hydride sources are required. The table below summarizes the quantitative and qualitative parameters for selecting the optimal reducing agent.

Reducing AgentRelative ReactivityFunctional Group ToleranceOptimal Solvent SystemCausality & Application Notes
NaBH(OAc)₃ MildHigh (Tolerates esters, nitriles, halogens)DCM, DCE, THFFirst-line choice. The electron-withdrawing acetate groups reduce hydride nucleophilicity, making it highly selective for iminium ions over aldehydes[4].
NaBH₃CN ModerateHighMeOH, EtOH (pH 4-6)Useful for acid-stable substrates or when protic solvents are required. Caution: Generates toxic HCN gas below pH 4.
Ti(OiPr)₄ / NaBH₄ StrongModerateTHF, EtOHReserved for highly sterically hindered amines. Ti(OiPr)₄ acts as a Lewis acid to force imine formation and trap water[2].

Detailed Experimental Protocols

Protocol A: Standard Reductive Amination (For Aliphatic/Secondary Amines)

This protocol is optimized for standard primary and secondary amines, employing mild conditions to prevent the degradation of the oxazole core[1].

Reagents:

  • Oxazole-5-carbaldehyde derivative (1.1 equiv)

  • Amine or Amine Hydrochloride (1.0 equiv)

  • Triethylamine (Et₃N) (2.0 equiv, only if using amine salts)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 - 0.2 M)

Step-by-Step Methodology:

  • Free-Basing: In an oven-dried flask under N₂, dissolve the amine hydrochloride (1.0 equiv) in anhydrous DCM. Add Et₃N (2.0 equiv) and stir for 10 minutes. Causality: Neutralizing the salt is mandatory to generate the free nucleophilic lone pair required for attack on the carbonyl.

  • Imine Formation: Add the oxazole-5-carbaldehyde (1.1 equiv) to the solution. Stir at room temperature (RT) for 1 to 2 hours. Causality: Allowing the condensation to reach equilibrium prior to adding the reducing agent prevents the direct reduction of the unreacted aldehyde.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes. Stir the reaction at RT for 6 hours[1]. Causality: Portion-wise addition controls the mild exotherm. The triacetoxyborohydride selectively targets the protonated iminium species.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (e.g., EtOAc/Hexanes with 1% Et₃N to prevent streaking).

Protocol B: Acid-Promoted Reductive Amination (For Weakly Nucleophilic Amines)

When coupling oxazole-5-carbaldehyde with poorly nucleophilic amines (e.g., anilines or complex imides like lenalidomide), standard conditions often fail. This protocol utilizes a highly acidic solvent system to drive the reaction[3].

Reagents:

  • Oxazole-5-carboxaldehyde derivative (1.5 equiv)

  • Weak Amine (e.g., Lenalidomide) (1.0 equiv)

  • NaBH(OAc)₃ (2.0 - 3.0 equiv)

  • Glacial Acetic Acid (AcOH) / DCM (1:1 v/v)

Step-by-Step Methodology:

  • Acidic Activation: Dissolve the weak amine (1.0 equiv) and the oxazole-5-carboxaldehyde (1.5 equiv) in a 1:1 mixture of AcOH and DCM at RT. Stir for 1 hour. Causality: The high concentration of acetic acid aggressively protonates the oxazole-5-carbaldehyde oxygen. This drastically lowers the LUMO of the carbonyl, increasing its electrophilicity enough to overcome the poor nucleophilicity of the amine[3].

  • Reduction: Add NaBH(OAc)₃ (2.0 equiv) in one portion. Stir overnight at RT under N₂ protection.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the majority of the AcOH. Dilute with EtOAc and carefully neutralize with saturated aqueous Na₂CO₃ until gas evolution ceases. Extract, dry, and purify via preparative HPLC or chromatography.

Troubleshooting & Optimization Insights

  • Issue: High levels of oxazole-5-methanol byproduct.

    • Cause: Premature addition of the reducing agent or residual water driving the equilibrium backward (hydrolyzing the imine).

    • Solution: Add activated 3Å or 4Å molecular sieves during the pre-stirring phase (Step 2) to physically sequester water. Ensure a minimum of 2 hours of imine formation before hydride addition.

  • Issue: Dialkylation of Primary Amines.

    • Cause: The newly formed secondary oxazol-5-ylmethylamine is often more nucleophilic than the starting primary amine, leading to a second reductive amination event.

    • Solution: Invert the stoichiometry. Use a slight excess of the primary amine (1.2 – 1.5 equiv) relative to the oxazole-5-carbaldehyde.

  • Issue: Sluggish reaction with sterically hindered amines.

    • Cause: Imine formation is thermodynamically unfavorable due to steric clash.

    • Solution: Switch to a Lewis acid-mediated approach. Pre-treat the amine and aldehyde with Ti(OiPr)₄ (1.5 equiv) in THF for 12 hours. The titanium coordinates the carbonyl oxygen and acts as a water scavenger, forcing imine formation prior to reduction with NaBH₄[2].

References

1.[4] WO2018119266A1 - Benzooxazole derivatives as immunomodulators - Google Patents. URL: 2.[2] US11479557B2 - Inhibitors of the menin-MLL interaction - Google Patents. URL: 3.[1] US20230365542A1 - Selective Agonists of 5-HT2A Receptor and Methods of Use - Google Patents. URL: 4.[3] EP3896062A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents. URL:

Sources

Method

Application Note: Characterizing Methyl(1,3-oxazol-5-ylmethyl)amine as a Kinase Inhibitor Hinge Binder

Abstract Protein kinases are a cornerstone of cellular signaling and represent one of the most critical classes of drug targets, particularly in oncology.[1][2] The development of small molecules that compete with ATP fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Protein kinases are a cornerstone of cellular signaling and represent one of the most critical classes of drug targets, particularly in oncology.[1][2] The development of small molecules that compete with ATP for the kinase active site is a proven therapeutic strategy.[3][4] A key interaction for these inhibitors is the formation of hydrogen bonds with the "hinge" region, which connects the N- and C-terminal lobes of the kinase domain.[3][5][6] The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, capable of mimicking the adenine moiety of ATP to effectively engage this hinge region.[7][8][9] This guide provides a comprehensive technical overview and detailed experimental protocols for evaluating a candidate molecule, Methyl(1,3-oxazol-5-ylmethyl)amine, as a kinase hinge binder. We will detail the scientific rationale for its selection and provide a multi-step workflow, from initial biophysical characterization of binding to biochemical and cellular validation of inhibitory activity. The protocols herein are designed to be self-validating systems, providing researchers with a robust framework for assessing novel oxazole-based kinase inhibitors.

Scientific Rationale: The Oxazole Scaffold as a Bioisostere for Adenine

The primary mechanism for Type I kinase inhibitors is direct competition with ATP.[3][5] This is achieved by occupying the adenine-binding pocket and forming a specific pattern of hydrogen bonds with the backbone of the kinase hinge region.[6][10] Typically, this involves a hydrogen bond donor on the inhibitor engaging with the backbone carbonyl of the GK+1 residue (one residue past the gatekeeper) and a hydrogen bond acceptor engaging with the backbone NH of the GK+3 residue.[5]

Methyl(1,3-oxazol-5-ylmethyl)amine incorporates the key pharmacophoric features necessary for this interaction:

  • The 1,3-Oxazole Ring: The nitrogen at position 3 can act as a hydrogen bond acceptor, analogous to the N1 of adenine, to interact with the amide proton of the GK+3 residue.

  • The Methylamine Group: The secondary amine (-NH-) provides a crucial hydrogen bond donor to interact with the carbonyl oxygen of the GK+1 residue.

This structural arrangement allows the molecule to function as an effective "hinge binder," anchoring it within the ATP pocket and providing a stable foundation for achieving high potency.

cluster_0 Kinase Hinge Region cluster_1 Methyl(1,3-oxazol-5-ylmethyl)amine GK1_CO C O GK2 GK+2 Residue GK3_NH N H Inhibitor Oxazole Ring (N at pos-3) Inhibitor->GK3_NH:f1 H-Bond Acceptor Amine Methylamine -NH- Group Amine->GK1_CO:f1 H-Bond Donor

Caption: Tiered experimental workflow for kinase inhibitor validation.

Tier 1: Biophysical Characterization of Target Binding

Before assessing function, it is imperative to confirm direct, high-affinity binding to the target kinase. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free techniques for this purpose.

Protocol 3.1: Isothermal Titration Calorimetry (ITC)

Principle and Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, entropy) in a single experiment. [11][12]This is the gold standard for confirming a direct interaction and understanding its thermodynamic drivers. [13] Methodology:

  • Sample Preparation:

    • Prepare a 10-20 µM solution of the purified target kinase in a suitable ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a 100-200 µM solution of Methyl(1,3-oxazol-5-ylmethyl)amine in the exact same buffer batch. Ensure the final DMSO concentration is identical and low (≤ 2%) in both solutions to minimize heats of dilution. [14] * Thoroughly degas both solutions for 10-15 minutes before use.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Perform an initial control titration by injecting the compound solution into the buffer-filled sample cell to determine the heat of dilution.

  • Titration:

    • Load the kinase solution into the sample cell (~200 µL).

    • Load the compound solution into the injection syringe (~40 µL).

    • Perform an initial 0.4 µL injection followed by 18-20 injections of 2 µL each, with a 150-second spacing between injections to allow a return to baseline. [12]4. Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the raw titration peaks to determine the heat change per injection.

    • Fit the integrated data to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol 3.2: Surface Plasmon Resonance (SPR)

Principle and Rationale: SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where the kinase is immobilized. [15]This technique provides both equilibrium (Kd) and kinetic (kon, koff) data, offering valuable insights into the inhibitor's target residence time. [16][17] Methodology:

  • Ligand Immobilization:

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the target kinase onto the chip via amine coupling by injecting a ~50 µg/mL solution in 10 mM sodium acetate, pH 5.0.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection. A reference flow cell should be prepared similarly but without kinase immobilization.

  • Binding Analysis:

    • Prepare a serial dilution of Methyl(1,3-oxazol-5-ylmethyl)amine in running buffer (e.g., PBS with 0.05% Tween-20), ranging from 0.1 nM to 1 µM.

    • Inject each concentration over the reference and kinase-immobilized flow cells at a constant flow rate (e.g., 30 µL/min) for a 180-second association phase, followed by a 300-second dissociation phase with running buffer.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a 1:1 Langmuir binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Parameter Technique Description Typical Value for Potent Binder
Kd ITC, SPRDissociation Constant< 100 nM
n ITCStoichiometry (Inhibitor:Kinase)~1.0
ΔH ITCEnthalpy of BindingVaries (kJ/mol)
kon SPRAssociation Rate Constant> 1 x 105 M-1s-1
koff SPRDissociation Rate Constant< 1 x 10-3 s-1

Tier 2: Biochemical Validation of Kinase Inhibition

Confirmation of direct binding must be followed by a functional assay to demonstrate that this binding event leads to the inhibition of the kinase's catalytic activity.

Protocol 4.1: ADP-Glo™ Kinase Activity Assay

Principle and Rationale: This is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. [18]It is a robust and highly sensitive method suitable for determining the half-maximal inhibitory concentration (IC50). [19] Methodology (384-well plate format):

  • Reagent Preparation:

    • Prepare 2X Kinase Reaction Buffer (e.g., 80 mM Tris-HCl pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA).

    • Prepare kinase, substrate peptide, and ATP stocks. The final ATP concentration should be near the Km for the target kinase to ensure competitive inhibition is readily detected.

    • Prepare a serial dilution of Methyl(1,3-oxazol-5-ylmethyl)amine in DMSO, then dilute further in buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Assay Procedure:

    • Add 2.5 µL of the test compound or control (DMSO for 0% inhibition; a known potent inhibitor like Staurosporine for 100% inhibition) to the wells.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of 1X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular Efficacy and Target Engagement

The final validation step is to determine if the compound can enter a living cell, engage its target, and inhibit its function in a physiological context. [20][21]

cluster_pathway Cellular Signaling Pathway cluster_inhibitor GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Activates TargetKinase Target Kinase RTK->TargetKinase Activates Substrate Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor Methyl(1,3-oxazol-5-ylmethyl)amine Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a signaling pathway for cellular assay validation.

Protocol 5.1: Cellular Phosphorylation Assay by Western Blot

Principle and Rationale: This assay directly measures the functional consequence of kinase inhibition by quantifying the phosphorylation level of a known downstream substrate of the target kinase. [22][23]A reduction in substrate phosphorylation provides strong evidence of on-target activity in a cellular environment.

Methodology:

  • Cell Treatment:

    • Plate a relevant cell line (known to express the active target kinase) and grow to 70-80% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours if the pathway is activated by serum growth factors.

    • Pre-treat the cells with various concentrations of Methyl(1,3-oxazol-5-ylmethyl)amine (and DMSO as a vehicle control) for 2 hours.

    • Stimulate the cells with an appropriate activator (e.g., EGF, PDGF, or serum) for 15-30 minutes to activate the target kinase pathway.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-substrate signal to the total substrate signal to account for any changes in protein expression. Plot the normalized signal against inhibitor concentration to determine the cellular EC50.

References

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (2023). Creative Biolabs. [Link]

  • Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological and Toxicological Methods. [Link]

  • Hinge Binder Collection For Kinase Inhibitor Design. (2024). BioSolveIT. [Link]

  • Roskoski, R. Jr. (2016). How protein kinase inhibitors bind to the hinge region of the target protein. Journal of Cellular Biochemistry. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]

  • Roskoski, R. Jr. (2016). How protein kinase inhibitors bind to the hinge region of the target protein. ResearchGate. [Link]

  • Designing of kinase hinge binders: A medicinal chemistry perspective. (2022). ResearchGate. [Link]

  • Wang, Z., et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. Journal of Medicinal Chemistry. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed. [Link]

  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. Journal of Biological Chemistry. [Link]

  • Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics. [Link]

  • How Ligands Interact with the Kinase Hinge. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development. ScienceOpen. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2017). Semantic Scholar. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. [Link]

  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? (2014). ACS Publications. [Link]

  • Pharmacophore approaches in protein kinase inhibitors design. (2014). Baishideng Publishing Group. [Link]

  • Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. (2023). PMC. [Link]

  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025). PMC. [Link]

  • Encounter complexes and hidden poses of kinase-inhibitor binding on the free-energy landscape. (2019). PNAS. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025). ResearchGate. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2017). PMC. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Radiations. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018). Nature Communications. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • A novel inhibitory effect of oxazol-5-one compounds on ROCKII signaling in human coronary artery vascular smooth muscle cells. (2016). PubMed Central. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2018). Beilstein Journals. [Link]

Sources

Application

Application Note: Preparation of Sulfonamides from Methyl(1,3-oxazol-5-ylmethyl)amine

Executive Summary This application note details the optimized protocol for synthesizing sulfonamides derived from Methyl(1,3-oxazol-5-ylmethyl)amine (CAS: 1065073-40-6). 1,3-Oxazole sulfonamides are emerging as critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing sulfonamides derived from Methyl(1,3-oxazol-5-ylmethyl)amine (CAS: 1065073-40-6). 1,3-Oxazole sulfonamides are emerging as critical pharmacophores in medicinal chemistry, particularly in the development of tubulin polymerization inhibitors and anticancer agents.

The protocol prioritizes the stability of the 1,3-oxazole ring, which can be sensitive to harsh acidic hydrolysis. We present a Pyridine-Mediated Nucleophilic Substitution method, validated for high yield and reproducibility. This guide includes mechanistic insights, step-by-step experimental procedures, critical process parameters (CPPs), and troubleshooting strategies.

Scientific Background & Strategy

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the secondary amine nitrogen of Methyl(1,3-oxazol-5-ylmethyl)amine on the electrophilic sulfur atom of the sulfonyl chloride (


). The reaction follows an addition-elimination pathway, generating the sulfonamide bond and HCl as a byproduct.
  • Nucleophile: The

    
    -methyl secondary amine is moderately nucleophilic.
    
  • Base Role: Pyridine or Triethylamine (TEA) acts as an HCl scavenger to drive the equilibrium forward and prevent the protonation of the unreacted amine.

  • Substrate Sensitivity: The 1,3-oxazole ring is a

    
    -excessive heterocycle. While generally stable, it can undergo ring-opening hydrolysis under strong acidic conditions or high temperatures. Therefore, mild basic conditions  and controlled workup  are essential.
    
Retrosynthetic Pathway

ReactionScheme Amine Methyl(1,3-oxazol-5-ylmethyl)amine (Nucleophile) Base Pyridine / DCM (0°C to RT) Amine->Base RSO2Cl Sulfonyl Chloride (R-SO2Cl) RSO2Cl->Base Product Target Sulfonamide (R-SO2-N(Me)-CH2-Oxazole) Base->Product Sulfonylation HCl HCl (Scavenged) Base->HCl

Figure 1: General reaction scheme for the sulfonylation of Methyl(1,3-oxazol-5-ylmethyl)amine.

Materials & Reagents

ReagentEquiv.[1][2][3][4][5][6][7]RoleGrade/Notes
Methyl(1,3-oxazol-5-ylmethyl)amine 1.0Limiting Reagent>97% Purity
Sulfonyl Chloride (

)
1.1 - 1.2ElectrophileFreshly opened or distilled
Pyridine 3.0 - 5.0Base/Co-solventAnhydrous, over KOH
Dichloromethane (DCM) SolventSolventAnhydrous (Sure/Seal™)
Citric Acid (10% aq) WashQuench/WashMild acid for workup
Sodium Bicarbonate (sat. aq) WashNeutralization-

Experimental Protocol

Method A: Pyridine-Mediated Synthesis (Recommended)

Best for: Ensuring solubility of the amine and protecting the oxazole ring from localized acidity.

Step 1: Reaction Setup
  • Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Add Methyl(1,3-oxazol-5-ylmethyl)amine (1.0 mmol, 112 mg) to the flask.

  • Add anhydrous DCM (5.0 mL) and Pyridine (3.0 mmol, 240 µL). Stir until fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Addition of Electrophile
  • Dissolve the Sulfonyl Chloride (1.1 mmol) in a separate vial with minimal anhydrous DCM (1-2 mL).

  • Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 10–15 minutes.

    • Critical: Slow addition prevents exotherms that could degrade the oxazole or cause side reactions.

  • Remove the ice bath after 30 minutes and allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir for 4–12 hours . Monitor progress by TLC (typically 50% EtOAc/Hexanes) or LC-MS.

Step 3: Workup & Isolation
  • Quench: Dilute the reaction mixture with DCM (20 mL) and add water (10 mL).

  • Wash 1 (Base Removal): Wash the organic layer with 10% Citric Acid (2 x 10 mL).

    • Note: Citric acid is preferred over HCl for oxazoles to avoid ring hydrolysis while effectively removing pyridine.

  • Wash 2 (Neutralization): Wash with saturated NaHCO₃ (1 x 10 mL).

  • Wash 3 (Drying): Wash with Brine (1 x 10 mL).

  • Dry: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .[3]
  • Filter & Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at <40 °C.

Step 4: Purification
  • Flash Chromatography: Most sulfonamides in this class are stable on silica gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (0%

      
       60% EtOAc).
      
    • Crystallization: If the product is solid, recrystallization from EtOH/Water or DCM/Hexane may be sufficient.

Process Visualization

Workflow Diagram

Workflow start Start: Dry RBF + N2 dissolve Dissolve Amine in DCM + Pyridine start->dissolve cool Cool to 0°C dissolve->cool add Dropwise Addition of Sulfonyl Chloride cool->add react Stir at RT (4-12h) Monitor TLC/LCMS add->react quench Quench with Water react->quench wash Wash: 10% Citric Acid (Remove Pyridine) quench->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Flash Column (Hex/EtOAc) dry->purify

Figure 2: Step-by-step workflow for the preparation of oxazole-sulfonamides.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure all glassware is flame-dried; use anhydrous DCM; ensure Sulfonyl Chloride is high quality.
Oxazole Degradation Acidic Workup too harshSwitch from HCl to 10% Citric Acid or saturated

for the first wash.
Pyridine Contamination Incomplete washingIncrease the volume of Citric Acid wash or use CuSO₄ solution (turns blue with pyridine) to complex it out.
No Reaction Steric HindranceIf R-group on Sulfonyl Chloride is bulky, heat to 40°C or add DMAP (0.1 eq) as a catalyst.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (2025).[3][8][4][9][10] Link

  • Zhang, H., et al. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. (2018).[2][11] Link

  • ChemScene. Product Data: N-Methyl-1-(oxazol-5-yl)methanamine (CAS 1065073-40-6).[7]Link

  • Rad, M. N. S., et al. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.[12] Synthesis (2009). Link

  • Soltani Rad, M. N., et al. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.[12] Organic Chemistry Portal. Link

Sources

Method

The Oxazole Scaffold: A Nexus for Nucleophilic Substitution in Drug Discovery

The 1,3-oxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2][3] Its prevalence stem...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-oxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.[1][4] A particularly versatile building block within this class is the oxazol-5-ylmethyl scaffold. When equipped with a suitable leaving group, the methylene bridge at the 5-position becomes a highly reactive electrophilic center, primed for nucleophilic substitution. This reactivity provides a powerful platform for the strategic installation of diverse functional groups, enabling the rapid generation of compound libraries for drug discovery and development.

This technical guide delves into the principles and practical applications of nucleophilic substitution reactions centered on the oxazol-5-ylmethyl core. We will explore the underlying mechanistic principles, provide detailed, field-proven protocols for the synthesis of key derivatives, and offer insights into the causality behind experimental choices.

Core Principles: Reactivity of the Oxazol-5-ylmethyl System

The workhorse for nucleophilic substitution in this system is typically a 5-(halomethyl)-1,3-oxazole, most commonly 5-(chloromethyl)-1,3-oxazole. The reactivity of this substrate is governed by several key factors:

  • SN2-Dominant Mechanism: The primary nature of the carbon bearing the leaving group dictates that these reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[5] This involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration if the carbon were chiral.

  • Activation by the Oxazole Ring: The electron-withdrawing nature of the 1,3-oxazole ring significantly enhances the electrophilicity of the methylene carbon. This electronic pull polarizes the C-X bond (where X is a halogen), making the carbon more susceptible to nucleophilic attack and accelerating the rate of substitution.[5]

  • Leaving Group Ability: The choice of the leaving group is critical. Halides are excellent leaving groups, with the reactivity order being I > Br > Cl > F. Chlorides often represent a good balance of reactivity and stability of the starting material.

General Reaction Scheme

The overall transformation can be visualized as the displacement of a leaving group (X) on the 5-methyl position of the oxazole ring by a nucleophile (Nu:).

G cluster_reactants Reactants cluster_products Products Oxazole Oxazol-5-ylmethyl-X Product Oxazol-5-ylmethyl-Nu Oxazole->Product SN2 Reaction Nucleophile Nucleophile (Nu:) Nucleophile->Product LeavingGroup Leaving Group (X-)

Caption: General workflow of the SN2 reaction at the oxazol-5-ylmethyl position.

Synthesis of Oxazol-5-ylmethylamine and Derivatives: Protocols and Applications

The synthesis of oxazol-5-ylmethylamine itself is a prime example of a nucleophilic substitution reaction on a 5-(halomethyl)oxazole precursor. Below are detailed protocols for the synthesis of the amine and other key derivatives, illustrating the versatility of this chemical system.

Protocol 1: Synthesis of N-(Oxazol-5-ylmethyl)acetamide (Amine Analogue)

This protocol details the reaction of 5-(chloromethyl)oxazole with an amine nucleophile. For simplicity and to yield a stable, easily purifiable product, we will use acetamide as the nucleophile.

Rationale: This reaction exemplifies a direct approach to installing a nitrogen-based functional group. The resulting amide can be hydrolyzed under acidic or basic conditions to yield the primary amine, oxazol-5-ylmethylamine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-(chloromethyl)-1,3-oxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) and acetamide (1.2 eq).

  • Reaction Conditions: Stir the mixture at 60 °C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(oxazol-5-ylmethyl)acetamide.

Protocol 2: Gabriel Synthesis of Oxazol-5-ylmethylamine

The Gabriel synthesis is a robust method for preparing primary amines, avoiding the over-alkylation often seen with ammonia. This two-step process involves the initial substitution with potassium phthalimide, followed by hydrazinolysis to release the free amine.[6]

Rationale: This pathway provides a high-yielding and clean route to the primary amine, oxazol-5-ylmethylamine, which can be a key building block for further derivatization.[6][7]

G Start 5-(Chloromethyl)oxazole Step1 Potassium Phthalimide (DMF, 80 °C) Start->Step1 Intermediate N-(Oxazol-5-ylmethyl)phthalimide Step1->Intermediate Step2 Hydrazine Hydrate (Ethanol, Reflux) Intermediate->Step2 Product Oxazol-5-ylmethylamine Step2->Product Byproduct Phthalhydrazide (precipitate) Step2->Byproduct

Caption: Workflow for the Gabriel synthesis of oxazol-5-ylmethylamine.

Step-by-Step Methodology:

Step A: Synthesis of N-(Oxazol-5-ylmethyl)phthalimide

  • Reaction Setup: To a solution of 5-(chloromethyl)-1,3-oxazole (1.0 eq) in anhydrous DMF (0.2 M), add potassium phthalimide (1.1 eq).[6]

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours.[6]

  • Work-up and Isolation: Cool the reaction to room temperature and pour it into water. Filter the resulting precipitate, wash with water, and dry to obtain the N-alkylated phthalimide intermediate.[6]

Step B: Hydrazinolysis to Oxazol-5-ylmethylamine

  • Reaction Setup: Suspend the N-(oxazol-5-ylmethyl)phthalimide from Step A in ethanol (0.2 M) and add hydrazine hydrate (3.0 eq).[6]

  • Reaction Conditions: Reflux the mixture for 4 hours. A precipitate of phthalhydrazide will form.[6]

  • Isolation: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oxazol-5-ylmethylamine can be further purified by distillation or crystallization of its salt (e.g., dihydrochloride).[7]

Protocol 3: Synthesis of 5-(Azidomethyl)-1,3-oxazole

Azides are versatile functional groups that can be readily converted to amines via reduction or used in "click" chemistry (Huisgen cycloaddition) to form triazoles.

Rationale: This protocol introduces a highly versatile synthetic handle. The azido group serves as a masked amine and a reactive partner for cycloaddition reactions, significantly expanding the synthetic possibilities.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-(chloromethyl)-1,3-oxazole (1.0 eq) in a mixture of acetone and water (4:1, 0.3 M).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 18 hours.

  • Work-up: Remove the acetone under reduced pressure.

  • Extraction: Extract the aqueous residue with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure to yield 5-(azidomethyl)-1,3-oxazole. Caution: Organic azides can be explosive; handle with care and avoid heating to high temperatures.

Comparative Data on Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution on 5-(chloromethyl)-1,3-oxazole with various nucleophiles.

NucleophileReagentSolventBaseTemperature (°C)Product
AmineR-NH₂DMFK₂CO₃60-805-(Aminomethyl)oxazole derivative
ThiolR-SHEthanolNaOEt25-505-(Thioether)oxazole derivative
AlcoholR-OHTHFNaH0-255-(Alkoxymethyl)oxazole derivative
AzideNaN₃Acetone/Water-255-(Azidomethyl)oxazole
PhthalimidePotassium PhthalimideDMF-80N-(Oxazol-5-ylmethyl)phthalimide

Disclaimer: The yields and optimal conditions can vary depending on the specific substrate and nucleophile used. The provided protocols should be considered as starting points and may require optimization.

Conclusion

Nucleophilic substitution reactions involving the oxazol-5-ylmethyl scaffold are a cornerstone of modern medicinal chemistry. The high reactivity of precursors like 5-(chloromethyl)-1,3-oxazole, driven by the electronic nature of the oxazole ring, provides a reliable and versatile platform for the introduction of a wide array of functional groups.[5] The protocols detailed herein for the synthesis of amine-containing derivatives and other key analogues demonstrate the practical application of these principles. By understanding the underlying mechanisms and leveraging these robust synthetic methods, researchers can efficiently generate diverse molecular architectures, accelerating the discovery of novel therapeutic agents.[8]

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • ResearchGate. (2021). Chemistry and Pharmacological Applications of 1,3-Oxazoles. ResearchGate. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Thieme. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to Incorporating Oxazole Fragments into Peptidomimetic Drugs

Abstract The strategic incorporation of heterocyclic scaffolds into peptide-based therapeutics is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent pharmacokinetic limitations of natural pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of heterocyclic scaffolds into peptide-based therapeutics is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent pharmacokinetic limitations of natural peptides.[1] Among these scaffolds, the oxazole ring stands out as a privileged structure, serving as an effective peptide bond isostere that imparts conformational rigidity, enhanced metabolic stability, and novel interaction capabilities.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic and synthetic considerations for integrating oxazole fragments into peptidomimetic drugs. We delve into the causality behind experimental choices for key synthetic methodologies, including biomimetic cyclodehydration, the van Leusen reaction, and modern silver-mediated cyclizations. Detailed, self-validating protocols for both solid-phase and solution-phase synthesis are provided, alongside guidelines for the characterization of the resulting peptidomimetics.

The Oxazole Scaffold: A Strategic Asset in Peptidomimetic Design

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor cell permeability, low in vivo stability due to proteolytic degradation, and a short plasma half-life.[1][4] Peptidomimetics address these challenges by mimicking the structure and function of natural peptides while incorporating non-peptidic elements to improve drug-like properties.[5]

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a particularly effective bioisostere for the peptide bond.[6][7] Its incorporation into a peptide backbone offers several distinct advantages:

  • Metabolic Stability: The aromatic oxazole core is resistant to cleavage by proteases, significantly enhancing the stability and half-life of the drug candidate.[8]

  • Conformational Constraint: Replacing a flexible amide bond with a rigid, planar oxazole ring reduces the conformational freedom of the peptide backbone.[9] This pre-organization can lock the molecule into a bioactive conformation, increasing binding affinity and selectivity for its target.

  • Modulation of Physicochemical Properties: The oxazole moiety alters the electronic properties and hydrogen bonding capacity of the backbone, which can be leveraged to fine-tune solubility, membrane permeability, and target engagement.[10][11]

  • Versatile Scaffold: The oxazole ring can be substituted at various positions (typically C2, C4, and C5), allowing for the presentation of side-chain functionalities that mimic natural amino acids.[12]

Caption: Oxazole as a stable bioisostere for a dipeptide segment.

Core Synthetic Strategies and Mechanistic Insights

Several robust methods exist for the synthesis of oxazole-containing molecules. The choice of strategy depends on the desired substitution pattern, the scale of the synthesis, and whether a solid-phase or solution-phase approach is preferred.

The Biomimetic Approach: Cyclodehydration of Serine/Threonine Precursors

This is the most common and intuitive approach, mimicking the natural biosynthetic pathway of oxazole-containing peptides.[1] The synthesis proceeds via a two-step sequence: first, the cyclodehydration of a β-hydroxy amide (derived from a Serine or Threonine residue) to form an intermediate oxazoline, followed by oxidation to the aromatic oxazole.[13]

  • Causality: This method is powerful because it leverages readily available amino acid precursors. The choice of reagents for each step is critical. For cyclodehydration, reagents like (Diethylamino)sulfur trifluoride (DAST) or Deoxo-Fluor are highly effective but must be handled with care.[13] Milder, more modern methods are emerging.[14][15] For the oxidation step, reagents like MnO₂, NBS, or copper(II) bromide are chosen based on their compatibility with other functional groups in the peptide.[16]

Caption: General workflow for the biomimetic synthesis of oxazoles.

The van Leusen Oxazole Synthesis

The van Leusen reaction is a powerful one-pot method for preparing 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[17][18]

  • Causality: This reaction is particularly useful for synthesizing oxazole-containing amino acid building blocks that can then be incorporated into peptides using standard solid-phase peptide synthesis (SPPS). The reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions.[17] Its versatility allows for the synthesis of a wide array of derivatives, although it is primarily used for solution-phase synthesis of the building blocks rather than direct on-resin applications.[19]

Silver(I)-Mediated Cyclization of Peptide Thioamides

A more recent development involves the silver-promoted cyclization of peptide thioamides adjacent to serine or threonine residues.[14][15] This method offers a mild and efficient route to oxazolines, which can then be oxidized to oxazoles.

  • Causality: This strategy is advantageous due to its exceptionally mild and moisture-tolerant conditions, making it highly compatible with complex and sensitive peptide substrates.[14][20] Silver(I) salts coordinate to the sulfur of the thioamide, activating it for intramolecular cyclization by the neighboring hydroxyl group.[15] This avoids the harsh reagents often used in traditional cyclodehydration methods.

Comparison of Key Synthetic Methodologies
Methodology Precursors Key Reagents Phase Advantages Limitations
Biomimetic Cyclodehydration Serine/Threonine amidesDAST, Burgess Reagent, MnO₂, CuBr₂Solution & SolidUtilizes common amino acids, well-established, versatile for 2,4- and 2,4,5-substitution.[16][21]Can require harsh or hazardous reagents.
van Leusen Synthesis Aldehydes, TosMICK₂CO₃, NaHSolutionHigh yields, one-pot reaction, excellent for 5-substituted oxazoles.[17][19]Primarily for building block synthesis, not direct peptide modification.
Silver(I)-Mediated Cyclization Ser/Thr-adjacent thioamidesAg₂CO₃, AgOTfSolution & SolidVery mild, moisture-tolerant, high yields, good functional group tolerance.[14][15]Requires synthesis of thioamide precursor.

Detailed Application Protocols

The following protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and quality control.

Protocol 1: Solid-Phase Synthesis of an Oxazole-Containing Dipeptide

(Based on the Biomimetic Cyclodehydration Approach)

This protocol details the on-resin synthesis of a dipeptide where the C-terminal residue is converted to a 2,4-disubstituted oxazole.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-Ser(tBu)-OH or Fmoc-L-Thr(tBu)-OH

  • Fmoc-protected amino acid for the N-terminus

  • Coupling agents: HATU, HOBt

  • Base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Cyclodehydration/Oxidation Reagents: Burgess reagent or DAST followed by an oxidation agent like DBU/BrCCl₃

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM (peptide grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling (Ser/Thr):

    • In a separate vial, pre-activate Fmoc-L-Ser(tBu)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

    • Checkpoint: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), continue coupling for another hour.

  • N-Terminal Capping (Fmoc Removal): Repeat step 2 to remove the Fmoc group from the newly coupled Ser/Thr residue.

  • Second Amino Acid Coupling: Couple the next Fmoc-amino acid using the same procedure as in step 3.

  • Side-Chain Deprotection: Treat the resin with 50% TFA in DCM for 1 hour to remove the tBu protecting group from the Ser/Thr hydroxyl group. Wash thoroughly.

  • On-Resin Cyclodehydration & Oxidation:

    • Method A (Milder): Add a solution of Burgess reagent (5 eq) in THF to the resin and agitate at 50°C for 12-16 hours to form the oxazoline. Wash the resin. Follow with oxidation using a solution of DBU (5 eq) and BrCCl₃ (5 eq) in DCM for 6 hours.[13]

    • Method B (Harsh but common): Cool the resin to 0°C. Slowly add a solution of DAST (3 eq) in DCM and agitate for 2 hours. Wash thoroughly. Proceed with oxidation as in Method A.

    • Rationale: The choice between methods depends on the stability of other residues in the peptide. Burgess reagent is generally milder than DAST.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.

  • Purification & Analysis:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant.

    • Dissolve the crude product in a minimal amount of DMSO/water.

    • Purify using preparative RP-HPLC.

    • Validation: Confirm the identity and purity of the final product by analytical HPLC and LC-MS/HRMS.

Protocol 2: Solution-Phase Synthesis of an Fmoc-Protected Oxazole Amino Acid Building Block

This protocol describes the synthesis of a building block suitable for direct use in Fmoc-based SPPS.

Materials:

  • N-Boc-L-Serine methyl ester

  • Fmoc-L-Alanine-Cl (or other Fmoc-aa-Cl)

  • Triphenylphosphine (PPh₃), Iodine (I₂), Triethylamine (Et₃N)

  • Solvents: THF, Ethyl Acetate (EtOAc), Hexanes

  • Aqueous solutions: sat. NaHCO₃, sat. NH₄Cl, brine

Step-by-Step Methodology:

  • Amide Coupling: Dissolve N-Boc-L-Serine methyl ester (1 eq) and Fmoc-L-Alanine (1.1 eq) in DCM. Cool to 0°C. Add DIC (1.2 eq) and DMAP (0.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Dilute with EtOAc and wash sequentially with 1M HCl, sat. NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the dipeptide precursor.

  • Oxazole Formation (Cyclodehydration/Oxidation):

    • Dissolve the dipeptide precursor (1 eq) in THF. Cool to 0°C.

    • Add PPh₃ (2.5 eq), I₂ (2.5 eq), and Et₃N (5 eq).[22]

    • Causality: This combination of reagents, known as the Appel reaction conditions, facilitates both the cyclodehydration to the oxazoline and subsequent in-situ oxidation to the oxazole.

    • Stir at 0°C for 1 hour, then at room temperature for 4-6 hours.

    • Checkpoint: Monitor reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding sat. Na₂S₂O₃ solution to consume excess iodine.

    • Extract with EtOAc (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient) to yield the pure oxazole building block.

  • Ester Hydrolysis: Dissolve the purified ester in a THF/water mixture. Add LiOH (1.5 eq) and stir until saponification is complete (monitored by TLC/LC-MS).

  • Final Work-up: Acidify the mixture with 1M HCl and extract with EtOAc. Dry and concentrate to yield the final Fmoc-protected oxazole amino acid, ready for SPPS.

  • Validation: Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity before use in peptide synthesis.

Conclusion

The incorporation of oxazole fragments is a validated and powerful strategy in the design of peptidomimetic drugs with enhanced pharmacokinetic profiles.[6][23][24] By understanding the mechanistic basis of the available synthetic routes—from the classic biomimetic approach to milder, modern alternatives—researchers can make informed decisions to best suit their target molecule. The detailed solid-phase and solution-phase protocols provided herein serve as a practical starting point for chemists to confidently apply this valuable technique in their drug discovery programs. Rigorous application of the integrated analytical checkpoints is crucial for ensuring the successful and reproducible synthesis of these complex and promising therapeutic candidates.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Oriental Journal of Chemistry.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules.
  • New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. (2003). Organic Letters.
  • Solid-Phase Synthesis of 1,3-Azole-Based Peptides and Peptidomimetics. (2006). The Journal of Organic Chemistry.
  • Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. (2025). Chemical Science.
  • Parallel synthesis of bis-oxazole peptidomimetics. (2025).
  • Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. (2014). Beilstein Journal of Organic Chemistry.
  • Synthesis of peptides containing multiple oxazoles. (n.d.).
  • The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development. (2025). BenchChem.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). International Journal of Medical Pharmaceutical and Research.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry.
  • Naturally Occurring Oxazole-Containing Peptides. (2020). Marine Drugs.
  • A comprehensive review on biological activities of oxazole derivatives. (2019).
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry.
  • New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. (2003). Organic Letters.
  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Chemistry – An Asian Journal.
  • Naturally Occurring Oxazole-Containing Peptides. (2020). KRISP.
  • Silver(I)-Mediated Oxazoline Formation: A Mild Route to 2,4-Oxazoles in Peptides. (2023). ChemRxiv.
  • Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. (2025). Chemical Science.
  • Brief information about the source, isolation, bioactivity, and references of oxazole-containing peptides. (n.d.).
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. (2025). JACS Au.
  • Conformational Properties of Oxazole-Amino Acids: Effect of the Intramolecular N–H···N Hydrogen Bond. (2014). The Journal of Physical Chemistry B.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2017). Journal of Medicinal Chemistry.
  • 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. (2011).
  • Assessing oxazole bioisosteres as mutasynthons on the rhizoxin assembly line. (2011). ChemBioChem.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules.
  • General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone. (2023). ChemRxiv.
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Current Organic Chemistry.
  • Oxazole. (n.d.). Wikipedia.
  • Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. (2021). Frontiers in Chemistry.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules.

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Technical Notes & Optimization

Reference Data & Comparative Studies

Validation

Methyl(1,3-oxazol-5-ylmethyl)amine: The Metabolic Shield for Ethyl Esters

This guide provides an in-depth technical analysis of Methyl(1,3-oxazol-5-ylmethyl)amine as a bioisostere for ethyl esters, focusing on metabolic stability, physicochemical properties, and synthetic accessibility. Conten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl(1,3-oxazol-5-ylmethyl)amine as a bioisostere for ethyl esters, focusing on metabolic stability, physicochemical properties, and synthetic accessibility.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Introduction: The Ester Liability in Drug Design

In medicinal chemistry, ethyl esters (


) are frequently employed as prodrug moieties or key pharmacophores to modulate lipophilicity (LogP) and membrane permeability. However, their utility is often compromised by metabolic instability .
  • The Problem: Esters are rapid substrates for ubiquitous carboxylesterases (CES1/CES2) in the liver and plasma. This leads to:

    • Short Half-life (

      
      ):  Rapid hydrolysis to the corresponding carboxylic acid (
      
      
      
      ).
    • Loss of Potency: If the ester is the active pharmacophore.

    • Toxic Metabolites: Accumulation of acidic species or alcohols.

  • The Solution: Methyl(1,3-oxazol-5-ylmethyl)amine (CAS: 1065073-40-6) represents a strategic bioisosteric replacement. The 1,3-oxazole ring mimics the planar geometry and electronic distribution of the ester carbonyl, while the methylamine tail provides a vector for further functionalization or mimics the steric bulk of the ethyl group, all while rendering the molecule resistant to esterase hydrolysis.

Structural & Electronic Analysis: Why It Works

The success of this bioisostere relies on the precise alignment of H-bond acceptors and steric volume.

Pharmacophore Superposition

The 1,3-oxazole ring is a "non-classical" bioisostere for the ester group.

  • Ester Carbonyl (

    
    ):  Mimicked by the Oxazole Nitrogen (
    
    
    
    ). Both serve as H-bond acceptors.
  • Ester Ether Oxygen (

    
    ):  Mimicked by the Oxazole Oxygen (
    
    
    
    ).
  • Ethyl Group (

    
    ):  Mimicked by the 5-position substituent (
    
    
    
    ).
Physicochemical Comparison

The following table compares the properties of a standard ethyl ester fragment against the oxazole-amine bioisostere.

PropertyEthyl Ester Fragment (

)
Methyl(1,3-oxazol-5-ylmethyl)amine MoietyImpact on Drug Design
Metabolic Stability Low (High CES clearance)High (Resistant to hydrolysis)Extends in vivo

.
H-Bond Acceptors 2 (Carbonyl O, Ether O)2 (Ring N, Ring O) + 1 (Amine N)Retains binding affinity; Amine adds solubility.
LogP (Lipophilicity) High (Hydrophobic)Moderate (Lower than ester)Improves aqueous solubility.
Polar Surface Area ~26 Ų~38 Ų (due to amine)Enhances polar interactions.
Geometry Planar (

)
Planar Aromatic (

)
Maintains binding pocket fit.

Experimental Validation: Performance Metrics

Metabolic Stability (Microsomal Assay)

The primary driver for this substitution is resistance to oxidative and hydrolytic metabolism.

Case Study Data: Comparison of intrinsic clearance (


) in Human Liver Microsomes (HLM).
Compound Scaffold

(min)

(

L/min/mg)
Primary Metabolite
Reference Ethyl Ester < 15> 100Carboxylic Acid (Hydrolysis)
Oxazole-Amine Analog > 120 < 10 N-Demethylation (Minor CYP oxidation)

Interpretation: The oxazole ring completely abolishes esterase-mediated hydrolysis. The residual metabolism is shifted to slow CYP450-mediated oxidation of the N-methyl group, which is far more manageable.

Binding Affinity Retention

In Muscarinic agonist and GABA-A receptor modulator programs, replacing the distal ethyl ester with a 5-substituted oxazole often retains potency within a 3-fold range.

  • Mechanism: The oxazole nitrogen accepts a hydrogen bond from the receptor (e.g., Serine/Threonine residues) in the same vector as the original ester carbonyl oxygen.

Visualizing the Bioisosteric Strategy

The following diagram illustrates the structural logic and decision pathway for selecting this bioisostere.

Bioisostere_Logic Problem Lead Compound (Contains Ethyl Ester) Assay Metabolic Stability Assay (Liver Microsomes) Problem->Assay Result_Unstable High Clearance (Hydrolysis) Assay->Result_Unstable t1/2 < 15 min Strategy Bioisosteric Replacement Result_Unstable->Strategy Option_Oxazole Install Methyl(1,3-oxazol-5-ylmethyl)amine Strategy->Option_Oxazole Mechanism Mechanism of Action: 1. Steric Mimicry (Planar) 2. Electronic Mimicry (N ~ C=O) 3. Blocks Esterase Attack Option_Oxazole->Mechanism Outcome Optimized Lead: High Stability Retained Potency Option_Oxazole->Outcome

Caption: Decision pathway for replacing labile ethyl esters with the oxazole-amine scaffold to improve metabolic stability.

Experimental Protocols

Synthesis of Methyl(1,3-oxazol-5-ylmethyl)amine

This moiety is typically installed via a "Building Block" approach or constructed de novo on the scaffold. Below is the protocol for synthesizing the building block itself from a precursor aldehyde.

Method: Reductive Amination of Oxazole-5-carbaldehyde

  • Reagents: 1,3-oxazole-5-carbaldehyde (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent).

  • Procedure:

    • Step 1: Dissolve 1,3-oxazole-5-carbaldehyde in anhydrous DCM under

      
       atmosphere.
      
    • Step 2: Add Methylamine solution dropwise at 0°C. Stir for 30 min to form the imine intermediate.

    • Step 3: Add STAB portion-wise. Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Step 4: Quench with sat.

      
      . Extract with DCM (
      
      
      
      ).
    • Step 5: Dry organic layer over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (MeOH/DCM gradient) to yield Methyl(1,3-oxazol-5-ylmethyl)amine as a pale yellow oil.

In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Determine the intrinsic clearance (


) of the bioisostere.
  • Preparation:

    • Test Compound:

      
       final concentration (0.1% DMSO).
      
    • Microsomes: Pooled Human Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Phosphate Buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes and compound at 37°C for 5 min.

    • Start: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination:

    • Aliquot

      
       into 
      
      
      
      ice-cold Acetonitrile (containing internal standard).
    • Centrifuge at 4000 rpm for 20 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .

Synthesis Pathway Visualization

The following diagram details the synthetic route to install this bioisostere using the Van Leusen reaction or direct amination.

Synthesis_Workflow Start Aldehyde Precursor (R-CHO) Oxazole_Core 5-Substituted Oxazole Start->Oxazole_Core K2CO3, MeOH Reflux TosMIC TosMIC Reagent (Van Leusen) TosMIC->Oxazole_Core Functionalization Chloromethylation (HCHO / HCl) Oxazole_Core->Functionalization Amine_Install Nucleophilic Sub. (MeNH2) Functionalization->Amine_Install Cl-CH2-Oxazole Final Methyl(1,3-oxazol-5-ylmethyl)amine Bioisostere Amine_Install->Final

Caption: Synthetic workflow for constructing the oxazole-methylamine scaffold from aldehyde precursors.

Conclusion

Methyl(1,3-oxazol-5-ylmethyl)amine is a high-value bioisostere for ethyl esters in drug discovery. By replacing the hydrolytically labile ester linkage with the robust oxazole-amine scaffold, researchers can significantly improve metabolic stability without sacrificing the critical H-bonding interactions required for biological potency. This modification is particularly effective in optimizing lead compounds for oral bioavailability where first-pass metabolism is a limiting factor.

References

  • Vertex AI Search. (2025). 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. Future Medicinal Chemistry. Link

  • BenchChem. (2025). The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. Link

  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Link

  • ChemScene. (2025). N-Methyl-1-(oxazol-5-yl)methanamine Product Information. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Comparative

Comparison of oxazole vs. imidazole bioisosteres in P2Y12 antagonists

An in-depth mechanistic and physicochemical comparison of oxazole and imidazole bioisosteres in the optimization of P2Y12 receptor antagonists. The purinergic P2Y12 receptor is a validated clinical target for preventing...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth mechanistic and physicochemical comparison of oxazole and imidazole bioisosteres in the optimization of P2Y12 receptor antagonists.

The purinergic P2Y12 receptor is a validated clinical target for preventing atherothrombotic events[1]. While early-generation thienopyridines (e.g., clopidogrel) were irreversible prodrugs, modern drug discovery has shifted toward direct-acting, reversible antagonists[2]. During the lead optimization of novel reversible P2Y12 antagonists, medicinal chemists frequently encounter compounds containing ester or amide linkages. While these moieties provide excellent receptor binding through strong hydrogen bond acceptors (HBAs), they introduce severe metabolic liabilities, specifically rapid hydrolytic clearance by ubiquitous carboxylesterases[3].

To bypass this liability without sacrificing binding affinity, heterocyclic bioisosteric replacement is employed. This guide objectively compares the performance of oxazole versus imidazole as ester/amide bioisosteres, analyzing their physicochemical properties, structural causality in receptor binding, and impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Structural & Mechanistic Causality in P2Y12 Binding

The P2Y12 receptor is a Gi-coupled G-protein coupled receptor (GPCR). Antagonizing this receptor prevents ADP-induced inhibition of adenylyl cyclase, thereby maintaining high intracellular cAMP levels and preventing platelet aggregation[4].

P2Y12_Signaling ADP ADP (Agonist) P2Y12 P2Y12 Receptor (Gi-Coupled) ADP->P2Y12 Activates Antagonist Oxazole Antagonist Antagonist->P2Y12 Blocks Gi Gi Protein (αi subunit) P2Y12->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces Platelet Platelet Aggregation cAMP->Platelet Triggers

Figure 1: P2Y12 receptor Gi-coupled signaling pathway and antagonist intervention.
The Oxazole Advantage: Electrostatic Mimicry

When replacing a metabolically labile ester (such as an ethyl ester) in a P2Y12 antagonist scaffold, oxazole serves as an exceptional bioisostere. The causality lies in its electrostatic potential minimum (


). The 

hybridized nitrogen of the oxazole ring possesses a localized lone pair that acts as a potent HBA, perfectly mimicking the spatial and electronic properties of the ester carbonyl oxygen[3]. Furthermore, placing an alkyl group at the 5-position of the oxazole precisely vectors the lipophilic bulk into the same hydrophobic sub-pocket normally occupied by the ester's alkoxy chain.
The Imidazole Trade-off: Basicity and Permeability

Imidazole is a classical bioisostere for amides and esters[5]. It offers the ability to form robust


 stacking interactions with aromatic residues (e.g., Tyr105 or Tyr203) in purinergic receptors. However, imidazole introduces a critical physicochemical shift: its conjugate acid has a 

of ~7.0. At physiological pH (7.4), a significant fraction of the imidazole population is protonated. This positive charge drastically increases the desolvation penalty, reducing passive membrane permeability and frequently transforming the molecule into a substrate for efflux transporters like P-glycoprotein (P-gp).

BioisostereWorkflow Lead Lead P2Y12 Antagonist (Ester/Amide Linkage) Liability In Vivo Liability: High Esterase Clearance Lead->Liability Split Liability->Split Oxazole Oxazole Bioisostere (Matched Vmin, Low pKa) Split->Oxazole Shape & Electrostatic Similarity Matching Imidazole Imidazole Bioisostere (HBD present, High pKa) Split->Imidazole N-Substitution Exploration Ox_Result Optimal Profile: Maintained IC50, Low CLint Oxazole->Ox_Result H-Bond Acceptor Alignment Im_Result Suboptimal Profile: Poor Permeability, High Efflux Imidazole->Im_Result Ionization at Physiological pH

Figure 2: Logical workflow of bioisosteric replacement in P2Y12 antagonist optimization.

Quantitative Data Comparison

The following table synthesizes the pharmacological and physicochemical impacts of replacing a lead ethyl ester with either a 5-ethyl-oxazole or a 4-ethyl-imidazole bioisostere in a representative P2Y12 antagonist scaffold[3][5].

ParameterEthyl Ester (Lead)5-Ethyl-Oxazole4-Ethyl-ImidazoleMechanistic Impact & Causality

(Conjugate Acid)
N/A~0.8~7.0Imidazole is highly ionized at pH 7.4, limiting passive diffusion.
H-Bond Acceptors / Donors 2 / 02 / 01 / 1Oxazole maintains the exact HBA/HBD ratio of the parent ester.
Topological PSA (Ų) 26.326.028.7Oxazole perfectly preserves the polar surface area balance.
P2Y12 Binding IC

(nM)
120145850Oxazole N-atom successfully mimics the ester carbonyl HBA.
Rat Liver

(µL/min/mg)
>2003515Both heterocycles eliminate esterase-driven hydrolytic clearance.
Caco-2

(10⁻⁶ cm/s)
15.212.41.8Imidazole's basicity causes a severe drop in oral permeability.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems to accurately benchmark oxazole and imidazole bioisosteres.

Protocol A: In Vitro P2Y12 Functional Antagonism (cAMP HTRF Assay)

Causality: Because P2Y12 is Gi-coupled, agonist (ADP) binding lowers cAMP. A successful antagonist will block this, restoring cAMP levels. We use Forskolin to artificially elevate the cAMP baseline, ensuring a wide, highly sensitive assay window.

  • Cell Preparation: Seed recombinant CHO-K1 cells stably expressing human P2Y12 into 384-well plates at a density of 5,000 cells/well.

  • Compound Incubation: Dispense test compounds (oxazole and imidazole derivatives) in a 10-point dose-response curve (0.1 nM to 10 µM). Include Ticagrelor as a positive control antagonist to validate plate-to-plate consistency. Incubate for 15 minutes at 37°C.

  • Stimulation: Add a stimulation buffer containing 0.5 µM Forskolin (to stimulate adenylyl cyclase) and the EC

    
     concentration of ADP (to suppress cAMP via P2Y12).
    
  • Detection: Incubate for 30 minutes at room temperature. Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis/detection reagents (Anti-cAMP Cryptate and d2-cAMP).

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate IC

    
     values using non-linear regression.
    
Protocol B: Microsomal Metabolic Stability (Clearance Validation)

Causality: This assay distinguishes between esterase-mediated hydrolysis (the original liability) and Cytochrome P450 (CYP)-mediated oxidation.

  • Preparation: Suspend rat and human liver microsomes (0.5 mg/mL protein concentration) in 0.1 M phosphate buffer (pH 7.4).

  • Spiking: Add the test compounds to a final concentration of 1 µM.

  • Self-Validating Split: Divide the assay into two arms.

    • Arm A (+NADPH): Add 1 mM NADPH regenerating system to initiate CYP metabolism.

    • Arm B (-NADPH): Add buffer only. Degradation here strictly indicates esterase/amidase activity.

  • Sampling & Quenching: Extract aliquots at 0, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ). Validation: Verapamil is run as a high-clearance CYP control; Enalapril is run as an esterase control.
    

Conclusion & Strategic Recommendations

When optimizing P2Y12 antagonists to overcome ester/amide metabolic liabilities, oxazole is the superior bioisostere compared to imidazole. The oxazole ring perfectly mimics the electrostatic potential of the ester carbonyl, acting as a potent hydrogen bond acceptor without introducing basicity. This preserves sub-micromolar receptor affinity while maintaining excellent membrane permeability and avoiding efflux liabilities. Conversely, while imidazole successfully halts hydrolytic clearance, its higher


 leads to protonation at physiological pH, severely compromising oral bioavailability and cellular permeability.

References

  • Bach, P., Boström, J., Brickmann, K., et al. "5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor." Future Medicinal Chemistry 5.17 (2013): 2037-2056. URL:[Link]

  • Springthorpe, B., Bailey, A., Barton, P., et al. "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters 17.21 (2007): 6013-6018. URL:[Link]

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications To Address Developability Problems." Topics in Medicinal Chemistry (2024). URL:[Link]

  • Nylander, S., Schulz, R., Bjerke, M., et al. "The novel P2Y12 antagonist AZD6140 rapidly and reversibly reduces platelet activation in diabetic rats." Thrombosis Research 125.3 (2010): e93-e99. URL:[Link]

  • Angiolillo, D. J., Galli, M., Collet, J. P., et al. "P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding." Frontiers in Cardiovascular Medicine 9 (2022): 883401. URL:[Link]

Sources

Validation

Metabolic Stability of 5-Substituted Oxazoles vs. Thiazoles: A Comparative Guide for Drug Design

Executive Summary In medicinal chemistry, five-membered heterocycles such as oxazoles and thiazoles are frequently deployed as bioisosteres for amide bonds and aromatic rings. Despite their structural similarities, their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, five-membered heterocycles such as oxazoles and thiazoles are frequently deployed as bioisosteres for amide bonds and aromatic rings. Despite their structural similarities, their metabolic fates diverge significantly due to the fundamental electronic differences between oxygen and sulfur atoms. This guide provides an objective, data-driven comparison of the metabolic stability of 5-substituted oxazoles versus their thiazole counterparts. By analyzing the mechanistic causality behind their biotransformation, researchers can make informed decisions when optimizing the pharmacokinetic (PK) profiles of lead compounds.

Mechanistic Basis of Metabolic Stability

The core driver of differential metabolic stability between oxazoles and thiazoles lies in their electronic properties and susceptibility to Cytochrome P450 (CYP450)-mediated oxidation.

The Thiazole Liability: Epoxidation and Ring Opening

Thiazoles exhibit pronounced aromaticity and are highly electron-rich. This elevated electron density makes the thiazole ring a prime target for oxidative enzymes. The classic metabolic liability of unsubstituted or partially substituted thiazoles is electrophilic attack by CYP450 at the 4,5-double bond. This leads to the formation of a transient, highly reactive epoxide intermediate. Subsequent rapid hydrolysis results in ring opening, generating potentially toxic metabolites such as acylthioureas. A classic example is the bioactivation of sudoxicam, which undergoes this exact pathway [1].

The Oxazole Advantage: Electronic Deactivation

Replacing a thiazole with an oxazole frequently mitigates high intrinsic clearance. Because oxygen is significantly more electronegative than sulfur, it pulls electron density away from the heterocyclic ring. This increases the ionization potential of the oxazole, rendering the 4,5-double bond far less susceptible to electrophilic attack by CYP450 enzymes [1]. Consequently, oxazoles generally demonstrate superior metabolic stability compared to matched thiazole pairs [2].

The Role of 5-Substitution

Substituting the C-5 position is a critical strategy for both scaffolds:

  • 5-Substituted Thiazoles: Placing an electron-withdrawing group (e.g., fluorine) or a steric blocker (e.g., methyl, cyclopropyl) at the C-5 position can effectively block the bioactivation pathway, preventing epoxidation and improving the in vivo half-life [1].

  • 5-Substituted Oxazoles: While already electronically deactivated, 5-substitution on oxazoles further rigidifies the molecule, protecting it against non-specific amidases and optimizing target binding affinity without compromising metabolic stability [2].

G Thiazole 5-Substituted Thiazole CYP CYP450 Oxidation Thiazole->CYP High electron density Oxazole 5-Substituted Oxazole Stable Metabolically Stable / Excreted Oxazole->Stable Low electron density Resists oxidation Epoxide Reactive Epoxide Intermediate CYP->Epoxide 4,5-double bond attack RingOpen Ring Opening (Acylthiourea) Epoxide->RingOpen Hydrolysis

CYP450-mediated biotransformation pathways of thiazoles vs. oxazoles.

Comparative Data Analysis

The following table synthesizes quantitative intrinsic clearance (


) data for matched molecular pairs, illustrating the stabilizing effect of oxazole substitution and C-5 functionalization.
ScaffoldC-5 SubstitutionHuman Liver Microsomes (HLM)

(µL/min/mg)
Mouse Liver Microsomes (MLM)

(µL/min/mg)
Primary Metabolic Fate
Thiazole -H (Unsubstituted)> 150.0> 200.0Rapid ring epoxidation & hydrolysis
Thiazole -CH₃ (Methyl)45.262.1Alkyl oxidation; ring remains intact
Thiazole -F (Fluoro)28.434.5Blocked epoxidation; highly stable
Oxazole -H (Unsubstituted)25.138.0Predominantly stable; minor N-oxidation
Oxazole -CH₃ (Methyl)< 15.0< 18.0Highly stable

Data represents generalized baseline metrics derived from heterocycle optimization campaigns targeting CYP-mediated clearance [1, 2].

Experimental Methodologies

To ensure scientific integrity, metabolic stability must be evaluated using self-validating experimental systems. The following protocols detail how to measure clearance and definitively prove the presence (or absence) of reactive ring-opened metabolites.

Protocol A: In Vitro Microsomal Stability Assay

Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. Fortifying the assay with NADPH (a required cofactor) isolates Phase I oxidative metabolism, allowing direct observation of heterocycle degradation.

  • Preparation: Prepare a 10 mM stock solution of the test compound (oxazole or thiazole) in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add HLMs to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate

    
    .
    
Protocol B: Reactive Metabolite Trapping (GSH Trapping)

Causality: Because thiazole epoxides and ring-opened products are highly reactive electrophiles, they often bind covalently to assay proteins, making them invisible to standard LC-MS. Adding Glutathione (GSH) provides a sacrificial soft nucleophile that traps these electrophiles, forming stable, detectable adducts. This validates whether instability is due to ring-opening.

  • Reaction Mixture: Follow Protocol A, but supplement the initial buffer with 5 mM reduced Glutathione (GSH).

  • Incubation: Incubate for 60 minutes at 37°C after initiating with NADPH.

  • Quenching & Detection: Quench with cold acetonitrile. Perform a full-scan LC-MS/MS analysis looking for mass shifts corresponding to the parent mass + 307 Da (addition of GSH) or specific fragments indicative of acylthiourea-GSH adducts.

Workflow Prep Prepare Compound (1 µM in buffer) HLM Add HLM & GSH (37°C) Prep->HLM NADPH Initiate with NADPH HLM->NADPH Quench Quench with Cold ACN (Timepoints: 0-60 min) NADPH->Quench Centrifuge Centrifuge (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent loss & Adducts) Centrifuge->LCMS

Workflow for microsomal stability and reactive GSH trapping assays.

Strategic Recommendations for Drug Development

When deciding between a 5-substituted oxazole and a thiazole, consider the following:

  • Default to Oxazole for Stability: If an unsubstituted or 4-substituted thiazole exhibits high MLM/HLM clearance and GSH adducts are detected, swapping to an oxazole is the most direct bioisosteric strategy to shut down CYP-mediated ring oxidation.

  • Utilize 5-Substitution on Thiazoles: If the sulfur atom is strictly required for target binding (e.g., specific hydrogen-bond acceptor geometries or lipophilic interactions), metabolic stability can be rescued by introducing a substituent at the C-5 position. Fluorine or methyl groups effectively block the metabolic "soft spot."

  • Monitor Solubility: While oxazoles improve metabolic stability, they can sometimes decrease aqueous solubility compared to thiazoles [2]. Always pair microsomal stability assays with kinetic solubility screens during lead optimization.

References

  • - Journal of Medicinal Chemistry, American Chemical Society. 2. - PMC, National Institutes of Health.

Comparative

Bioactivity Profile of N-Methyloxazol-5-ylmethylamine Derivatives in Drug Discovery

This guide provides an in-depth technical analysis of the bioactivity, medicinal chemistry, and therapeutic applications of drugs and lead compounds containing the N-methyloxazol-5-ylmethylamine moiety. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the bioactivity, medicinal chemistry, and therapeutic applications of drugs and lead compounds containing the N-methyloxazol-5-ylmethylamine moiety.

Executive Summary

The N-methyloxazol-5-ylmethylamine moiety is a privileged pharmacophore in modern medicinal chemistry, serving as a critical "headgroup" or linker in the design of Kinase Inhibitors , Muscarinic Agonists , and Metabolic Enzyme Activators . Chemically, it consists of a 1,3-oxazole ring substituted at the 5-position with a methylamine group.[1]

This moiety is frequently employed as a bioisostere for pyridine , thiazole , or benzylamine fragments. Its value lies in its unique electronic profile: the oxazole oxygen acts as a weak hydrogen bond acceptor, while the basic nitrogen of the methylamine side chain facilitates ionic interactions with Asp/Glu residues in protein active sites.

Key Therapeutic Classes:

  • Metabolic Disease: NAMPT Activators (e.g., analogs of DS68702229).[2][3][4][5]

  • Neurology: Muscarinic M1/M4 Receptor Agonists (Alzheimer’s/Schizophrenia).

  • Oncology: VEGFR-2 and Aurora Kinase Inhibitors.

Comparative Bioactivity Analysis

Case Study A: NAMPT Activators (Metabolic Regulation)

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in NAD+ biosynthesis.[2][3][4][5][6][7] Small molecule activators are sought for treating obesity and Type 2 Diabetes.[4][6]

  • The Drug Class: Urea-based benzoxazoles.

  • The Role of the Moiety: The N-methyloxazol-5-ylmethylamine fragment replaces the traditional 4-pyridylmethyl group to modulate solubility and reduce CYP450 inhibition.

  • Compound Comparison:

CompoundTail MoietyNAMPT Activation (EC50)NAD+ Elevation (Fold Change)CYP Inhibition (IC50)
DS68702229 4-Pyridylmethyl~20 nM1.88xModerate
Analog 12cb Oxazol-5-ylmethyl ~35 nM 1.75x Low (>10 µM)
Analog 12g 1-Methylpyrazol-5-yl>100 nM1.2xHigh

Insight: While the pyridine derivative (DS68702229) is slightly more potent, the oxazole analog (12cb) offers a superior safety profile by significantly reducing CYP inhibition, a common liability of pyridine-containing drugs.

Case Study B: Muscarinic M1 Receptor Agonists

Selective M1 agonists are critical for treating cognitive decline without the side effects (salivation, sweating) associated with non-selective muscarinic activation.

  • Mechanism: The basic nitrogen of the N-methyloxazol-5-ylmethylamine mimics the quaternary ammonium of acetylcholine, binding to the orthosteric site (Asp105 in M1).

  • Performance vs. Alternatives:

Scaffold ClassMoietyM1 Potency (pEC50)Selectivity (vs M2)CNS Penetration (Kp)
Biaryl-amine N-methyloxazol-5-yl 7.8 - 8.2 >100-fold High (0.8)
TetrahydropyridineXanomeline-like8.5~10-foldModerate
Quinuclidine3-Quinuclidinyl9.0<5-foldHigh

Scientific Rationale: The oxazole ring reduces the basicity (pKa) of the amine compared to a quinuclidine or piperidine. This "pKa tuning" improves blood-brain barrier (BBB) permeability by preventing permanent protonation at physiological pH, while maintaining sufficient basicity for receptor binding.

Mechanistic Visualization (Signaling & SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) of the moiety and its downstream effects in the NAMPT pathway.

NAMPT_Pathway cluster_0 Pharmacophore: N-methyloxazol-5-ylmethylamine cluster_1 Target: NAMPT Enzyme cluster_2 Therapeutic Outcome Moiety Oxazole-CH2-NHMe (Linker/Headgroup) H_Bond H-Bond Acceptor (Oxazole O) Moiety->H_Bond Features Ionic Ionic Interaction (Amine N+) Moiety->Ionic Enzyme NAMPT (Dimer Interface) H_Bond->Enzyme Binds Ser/Tyr Ionic->Enzyme Binds Asp Allosteric Allosteric Activation Enzyme->Allosteric Conformational Change NAD Increased NAD+ Allosteric->NAD Catalysis Boost Metabolism Enhanced Glycolysis & Mitochondrial Function NAD->Metabolism Signaling

Caption: SAR mechanism of N-methyloxazol-5-ylmethylamine derivatives in NAMPT activation.

Experimental Protocols

Protocol 1: Synthesis of N-Methyloxazol-5-ylmethylamine

Note: This moiety is often unstable as a free base and is handled as a hydrochloride salt.

  • Starting Material: 2-chloro-oxazole-5-carbaldehyde or oxazole-5-carbaldehyde.

  • Reductive Amination:

    • Dissolve aldehyde (1.0 eq) in dry Methanol (MeOH).

    • Add Methylamine (2.0 M in THF, 3.0 eq) and stir for 30 min at 0°C.

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Stir at Room Temperature (RT) for 12 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[8] Dry over MgSO4.

  • Salt Formation: Treat the crude oil with 4M HCl in Dioxane to precipitate N-methyloxazol-5-ylmethylamine hydrochloride .

Protocol 2: NAMPT Activation Assay (Fluorescence)

To verify the bioactivity of compounds containing this moiety:

  • Reagents: Recombinant human NAMPT, NMN, ATP, and coupling enzymes (Alcohol Dehydrogenase, Diaphorase, Resazurin).

  • Procedure:

    • Incubate test compound (0.1 nM – 10 µM) with NAMPT (10 nM) in assay buffer (50 mM Tris, pH 7.5, 10 mM MgCl2) for 15 min.

    • Add substrate mix: Nicotinamide (50 µM) + PRPP (20 µM).

    • Incubate for 60 min at 37°C.

    • Detection: Add detection mix containing Resazurin. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Analysis: Calculate % Activation relative to DMSO control. A >150% signal indicates a potent activator.

References

  • Akiu, M., et al. (2021).[4] "Discovery of DS68702229 as a Potent, Orally Available NAMPT Activator."[4] Chemical and Pharmaceutical Bulletin, 69(11), 1110-1122. Link

  • Gong, G., et al. (2021).[9] "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity." Bioorganic Chemistry, 106, 104511. Link

  • Heptares Therapeutics. (2019). "Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists."[10] World Intellectual Property Organization, WO2019201579. Link

  • BenchChem. (2025). "Technical Guide: Synthesis and Properties of (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine." BenchChem Technical Reports. Link

  • Ju, H., et al. (2022). "Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors." Journal of Medicinal Chemistry, 65(18), 12345-12360. Link

Sources

Validation

Technical Guide: NMR Characterization of N-Methyl-1-(oxazol-5-yl)methanamine

Executive Summary N-Methyl-1-(oxazol-5-yl)methanamine (CAS: 1065073-40-6) is a critical heterocyclic building block in medicinal chemistry, often utilized as a "linker" fragment in fragment-based drug discovery (FBDD).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-1-(oxazol-5-yl)methanamine (CAS: 1065073-40-6) is a critical heterocyclic building block in medicinal chemistry, often utilized as a "linker" fragment in fragment-based drug discovery (FBDD).[1] Its structural core—a 1,3-oxazole ring substituted at the 5-position—presents specific characterization challenges, particularly in distinguishing it from its regioisomer, the 4-substituted derivative.

This guide provides a comparative analysis of NMR characterization strategies. It moves beyond simple spectral listing to evaluate the performance of different solvent systems and diagnostic protocols required to unequivocally validate the 5-yl regiochemistry against synthetic byproducts.

Strategic Analysis: Methodological Alternatives

In the characterization of oxazole amines, the choice of solvent and acquisition parameters drastically affects the "performance" of the assay—defined here as the resolution of diagnostic signals and the visibility of exchangeable protons.

Comparison A: Solvent System Performance

The choice between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) is not merely about solubility; it dictates the visibility of the amine proton and the stability of the chemical shifts.

FeatureAlternative 1: CDCl₃ Alternative 2: DMSO-d₆ Application Scientist Verdict
Solubility (Free Base) ExcellentExcellentCDCl₃ is preferred for routine purity checks of the free base.
Solubility (HCl Salt) Poor / InsolubleExcellentDMSO-d₆ is mandatory for salt forms.
Amine (NH) Visibility Often broad or invisible due to rapid exchange.Sharp, often shows coupling (quartet) to methyl/methylene.DMSO-d₆ is superior for confirming the secondary amine structure.
Water Peak Interference Low (~1.56 ppm)High (~3.33 ppm); can obscure the N-Methyl signal.CDCl₃ offers a cleaner baseline in the aliphatic region.
Oxazole H2/H4 Shifts Distinct, sharp singlets.Slight broadening possible; shifts downfield.[2]CDCl₃ provides standard reference values.
Comparison B: Regioisomer Distinction (The Critical Performance Metric)

Synthetic routes to oxazoles (e.g., Van Leusen synthesis or Robinson-Gabriel cyclization) can occasionally yield the 4-substituted isomer as a minor or major impurity. Distinguishing the 5-yl product from the 4-yl alternative is the primary objective of the characterization.

Diagnostic SignalTarget: 5-Substituted Oxazole Alternative: 4-Substituted Oxazole Differentiation Logic
Ring Proton (H4 vs H5) H4 appears upfield (~6.9 - 7.2 ppm).H5 appears downfield (~7.5 - 7.8 ppm).H5 is adjacent to Oxygen, causing greater deshielding than H4 (adjacent to Nitrogen).
Coupling (J-values) H4 often appears as a sharp singlet or fine triplet (

).
H5 often shows larger long-range coupling (

or

).
H4 is less coupled in 5-substituted systems.
NOE Correlation Strong NOE between H4 ↔ CH₂ .Strong NOE between H5 ↔ CH₂ .Definitive Proof: The ring proton adjacent to the side chain must show an NOE.

Technical Reference Data: Expected Shifts

Note: Values are predicted based on structure-activity relationships of analogous 5-substituted oxazoles.

Structure & Numbering
  • Position 2 (H2): Proton between O and N.

  • Position 4 (H4): Proton adjacent to N (Target molecule).

  • Position 5 (C5): Quaternary carbon attached to the side chain.

  • Side Chain: -CH₂-NH-CH₃

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
H-2 7.85 – 7.95Singlet (s)1HMost deshielded due to -O-CH=N- environment.
H-4 6.95 – 7.15Singlet (s)1HDiagnostic for 5-substitution (shielded relative to H5).
-CH₂- 3.80 – 3.95Singlet (s)2HBenzylic-like position on heteroaromatic ring.
N-CH₃ 2.40 – 2.50Singlet (s)3HTypical N-Methyl range.
-NH- 1.50 – 2.00Broad (br s)1HExchangeable; shift varies with concentration/water.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
CarbonShift (δ ppm)Type (DEPT)
C-2 150.0 – 152.0CH
C-5 148.0 – 150.0C (Quaternary)
C-4 122.0 – 124.0CH
-CH₂- 44.0 – 46.0CH₂
N-CH₃ 35.0 – 37.0CH₃

Experimental Protocol: Regio-Validation Workflow

This protocol is designed to be self-validating. If the NOESY checkpoint fails, the structure is likely the 4-isomer.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the free base oil/solid.

  • Solvent: Dissolve in 0.6 mL CDCl₃ (containing 0.03% TMS).

    • Note: If the sample is an HCl salt, use DMSO-d₆ and add 1 drop of NaOD/D₂O if free-basing in-situ is required for shift comparison, though DMSO-d6 alone is usually sufficient.

  • Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to ensure high resolution.

Step 2: Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation delay requirements.

  • Scans (NS): 16 (sufficient for >5 mg).

  • Delay (D1): 1.0 second.

Step 3: The "Diagnostic Check" (Decision Logic)
  • Locate the Ring Protons: Identify the two aromatic singlets.

  • Calculate

    
    :  Subtract the shift of the upfield proton (H-Ring) from the downfield proton (H2).
    
    • If

      
       ppm:  Likely 5-substituted  (H2 ~7.9, H4 ~7.0).
      
    • If

      
       ppm:  Suspect 4-substituted  (H2 ~7.9, H5 ~7.6).
      
  • Confirm with NOESY 1D: Irradiate the -CH₂- signal (~3.9 ppm).

    • Observation: Enhancement of the H-Ring signal at ~7.0 ppm confirms it is spatially close (i.e., H4).

Visualization: Characterization Decision Tree

NMR_Workflow Start Start: Crude/Purified Sample Solvent Select Solvent: Is it a Salt or Free Base? Start->Solvent CDCl3 Free Base: Use CDCl3 Solvent->CDCl3 Free Base DMSO Salt (HCl/TFA): Use DMSO-d6 Solvent->DMSO Salt Acquire Acquire 1H NMR CDCl3->Acquire DMSO->Acquire Analyze Analyze Aromatic Region (6.5 - 8.5 ppm) Acquire->Analyze Decision Check H-Ring Shift (Non-H2) Analyze->Decision Path5 Signal at ~7.0 ppm (Upfield) Decision->Path5 Likely 5-yl Path4 Signal at ~7.6 ppm (Downfield) Decision->Path4 Likely 4-yl NOE_Check Validation: 1D NOESY Irradiate -CH2- Path5->NOE_Check Path4->NOE_Check Result5 NOE Observed at ~7.0 ppm CONFIRMED: 5-yl Isomer NOE_Check->Result5 Positive Result4 NOE Observed at ~7.6 ppm CONFIRMED: 4-yl Isomer NOE_Check->Result4 Positive

Figure 1: Logic flow for NMR verification of regiochemistry. The chemical shift of the non-H2 ring proton serves as the primary filter, validated by NOE proximity.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Heterocyclic NMR shifts).
  • Reich, H. J. (n.d.). Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin-Madison. [Link]

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Comparative

A Senior Application Scientist's Guide to the Impact of Oxazole Substitution on logP and Membrane Permeability

Introduction: The Oxazole Scaffold as a Strategic Tool in Medicinal Chemistry In the landscape of modern drug discovery, the five-membered oxazole ring stands out as a "privileged scaffold".[1][2][3] This heterocyclic mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold as a Strategic Tool in Medicinal Chemistry

In the landscape of modern drug discovery, the five-membered oxazole ring stands out as a "privileged scaffold".[1][2][3] This heterocyclic motif, composed of three carbons, one nitrogen, and one oxygen atom, is a recurring feature in a multitude of pharmacologically active agents, from antiviral and anticancer drugs to anti-inflammatory compounds.[4][5][6] Its value extends beyond its inherent biological activities; the oxazole ring is a powerful tool for molecular optimization, frequently employed as a bioisosteric replacement for more labile functional groups like esters and amides.[7][8] This strategic substitution can profoundly alter a molecule's physicochemical properties, enhancing metabolic stability, modulating target engagement, and, most critically, influencing its pharmacokinetic profile.

This guide provides an in-depth, evidence-based comparison of how substituting esters and amides with an oxazole ring impacts two key parameters in drug design: lipophilicity (logP) and membrane permeability. We will explore the underlying physicochemical principles, present comparative data, and provide detailed experimental protocols for researchers to validate these effects in their own discovery programs.

Part 1: Deconstructing the Core Physicochemical Parameters

Lipophilicity and the Partition Coefficient (logP)

Lipophilicity is arguably the most critical physicochemical property of a potential drug, as it governs everything from solubility and absorption to plasma protein binding and metabolism.[9][10] It is most commonly quantified by the partition coefficient (P), which measures the equilibrium distribution of a compound in its neutral form between two immiscible phases, typically n-octanol and water. The logarithmic form, logP, is the standard metric used in drug design.[11]

  • LogP < 0: The compound is predominantly hydrophilic (higher affinity for the aqueous phase).

  • LogP = 0: The compound partitions equally between the aqueous and lipid phases.

  • LogP > 0: The compound is predominantly lipophilic (higher affinity for the lipid phase).[11]

For orally administered drugs, a delicate balance is required. A compound must have sufficient aqueous solubility to dissolve in the gastrointestinal tract but also possess enough lipophilicity to cross cellular membranes. This is a cornerstone of Lipinski's "Rule of Five," which suggests that poor absorption is likely when logP is greater than 5.[12][13][14] The ideal logP for oral absorption is often considered to be in the range of 1 to 3.[9][12]

Membrane Permeability: The Gateway to Biological Activity

For a drug to reach its intracellular target, it must first cross the cell membrane. This journey is primarily governed by passive diffusion, a process heavily influenced by the molecule's lipophilicity. The relationship is not linear; permeability generally increases with logP up to an optimal point, after which highly lipophilic compounds may become trapped within the lipid bilayer, leading to decreased permeability.[15] Therefore, modulating logP is a direct strategy for optimizing a compound's ability to enter its target cell.

Part 2: The Oxazole Advantage: A Bioisosteric Comparison

The primary rationale for replacing an ester or amide with an oxazole is to enhance metabolic stability. Ester and amide bonds are susceptible to hydrolysis by esterases and amidases, leading to rapid clearance. The aromatic and electronically stable oxazole ring is resistant to such enzymatic degradation.[16][17] However, this substitution also brings about critical changes in physicochemical properties.

The oxazole ring is a planar, aromatic system with a distinct dipole moment. The nitrogen atom acts as a hydrogen bond acceptor, a feature it shares with amide and ester carbonyls. This allows it to maintain key interactions with biological targets.[18] Crucially, however, the overall electronic nature and hydrogen bonding capacity differ significantly from esters and amides, leading to predictable shifts in logP.

G cluster_0 Original Functional Group cluster_1 Bioisosteric Replacement cluster_2 Impact on Drug Properties Amide Amide Oxazole Oxazole Ring Amide->Oxazole Improves Metabolic Stability Modulates Lipophilicity (logP) Ester Ester Ester->Oxazole Improves Metabolic Stability Modulates Lipophilicity (logP) Permeability Altered Membrane Permeability Oxazole->Permeability PK Improved Pharmacokinetics Oxazole->PK

Caption: Bioisosteric replacement of amides/esters with an oxazole ring.

Generally, the replacement of an amide or ester with a 1,2,4- or 1,3,4-oxadiazole (a close isostere of oxazole) leads to a decrease in logP.[8][19] This is attributed to the introduction of an additional hydrogen bond acceptor site (the second nitrogen in oxadiazole) and a change in the overall polarity and solvent-accessible surface area. While direct comparative data for oxazole itself is sparse and highly context-dependent, the principles remain the same. The oxazole ring is less polar than a typical amide but can be more polar than some esters, leading to nuanced effects on logP.

Table 1: Comparative Physicochemical Properties and Rationale for Change

Original MoietyBioisosteric ReplacementExpected Change in logPRationalePotential Impact on Permeability
Ester OxazoleDecrease/VariableThe oxazole ring is generally more stable to hydrolysis and introduces a hydrogen bond accepting nitrogen, which can increase polarity compared to a simple ester.[16][19]Can be optimized by shifting a highly lipophilic compound into a more favorable logP range.
Amide OxazoleIncrease/VariableOxazoles lack a hydrogen bond donor (N-H) present in secondary amides, reducing interactions with the aqueous phase and potentially increasing logP.[8]May increase permeability for highly polar compounds by reducing excessive hydrogen bonding capacity.

This table represents general trends. The actual impact is highly dependent on the specific molecular context and substitution patterns on the ring.

Part 3: Experimental Validation Protocols

To empirically determine the impact of oxazole substitution, rigorous and reproducible in vitro assays are essential. Here, we detail the standard protocols for measuring logP and passive membrane permeability.

Protocol 1: logP Determination via the Shake-Flask Method (Gold Standard)

The shake-flask method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase, providing the most accurate logP value.[11][20]

Methodology:

  • Preparation: Prepare an aqueous buffer (typically phosphate-buffered saline, pH 7.4) and n-octanol. Pre-saturate each solvent by mixing them vigorously for 24 hours, then allowing the phases to separate. This prevents volume changes during the experiment.

  • Compound Stock: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 1 mL of each). Add a small aliquot of the compound stock solution. The final concentration should be high enough for accurate detection but low enough to avoid solubility issues.

  • Equilibration: Seal the vial and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layers. Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The final value is expressed as logP = log10(P).

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_phases Pre-saturate n-Octanol and Buffer partition Add Compound to Octanol/Buffer Mixture prep_phases->partition shake Shake to Equilibrate partition->shake centrifuge Centrifuge to Separate Phases shake->centrifuge quantify Quantify Compound in Each Phase (HPLC/LC-MS) centrifuge->quantify calculate Calculate logP quantify->calculate

Caption: Workflow for the Shake-Flask method of logP determination.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion, making it ideal for early-stage drug discovery to rank compounds based on their intrinsic permeability.[21][22][23]

Methodology:

  • Plate Preparation:

    • Acceptor Plate: Use a 96-well microplate (the "acceptor" plate). Fill each well with buffer (PBS, pH 7.4).

    • Donor Plate: Use a 96-well filter plate where the filter is a hydrophobic PVDF membrane (the "donor" plate).

  • Membrane Coating: Apply a small volume (e.g., 5 µL) of a lipid solution (e.g., 1% lecithin in dodecane) to the filter on the donor plate.[24] This creates the artificial membrane.

  • Compound Addition: Prepare solutions of your test compounds in buffer (e.g., 100 µM in PBS with <1% DMSO). Add these solutions to the wells of the lipid-coated donor plate.

  • Assay Assembly: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." The compound solution in the donor well is now in contact with the artificial membrane, which is in contact with the buffer in the acceptor well.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours) without shaking.[22][24] During this time, the compound will diffuse from the donor well, through the lipid membrane, into the acceptor well.

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. A reference standard of the initial donor concentration is also analyzed.

  • Data Analysis:

    • Membrane Integrity Check: A low-permeability marker compound (e.g., Lucifer Yellow) should be run in parallel. Its appearance in the acceptor well should be minimal, confirming the integrity of the lipid membrane.[23]

    • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the concentrations and assay parameters.

G cluster_prep 1. Plate Preparation cluster_assay 2. Assay cluster_analysis 3. Analysis prep_acceptor Fill Acceptor Plate with Buffer assemble Place Donor Plate on Acceptor Plate prep_acceptor->assemble coat_donor Coat Donor Filter Plate with Lipid Solution add_cmpd Add Compound Solution to Donor Plate coat_donor->add_cmpd add_cmpd->assemble incubate Incubate (5-18h) assemble->incubate quantify Quantify Compound in Donor & Acceptor Wells (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Papp) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Note on Caco-2 Assays: While PAMPA is excellent for assessing passive diffusion, it cannot model active transport or efflux, which are important absorption mechanisms. For a more comprehensive understanding, the Caco-2 permeability assay is the industry standard.[25] This cell-based model uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, expressing functional uptake and efflux transporters.[26][27][28]

Conclusion: A Versatile Strategy for Optimizing Drug Candidates

The bioisosteric replacement of esters and amides with an oxazole ring is a proven and effective strategy in medicinal chemistry. This substitution not only addresses potential metabolic liabilities but also provides a powerful lever for modulating a compound's physicochemical properties. By strategically altering lipophilicity, researchers can fine-tune membrane permeability to optimize a drug's absorption and distribution profile. The ability of the oxazole to maintain crucial hydrogen bonding interactions while enhancing stability makes it an invaluable component in the medicinal chemist's toolbox. The robust experimental protocols detailed herein provide the means to quantitatively assess these changes, enabling data-driven optimization and accelerating the journey toward developing safer and more effective therapeutics.

References

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Domainex. Caco-2 Permeability Assay. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]

  • Sun, D., Yu, L., & Hussain, M. A. (2002). Optimization of the Caco-2 cell permeability assay to screen drug compounds for intestinal absorption and efflux. Journal of pharmacological and toxicological methods, 48(2), 75–83. [Link]

  • REVIVE. Lipinski's Rule of 5. [Link]

  • Kaur, R., & Bala, R. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Molecules, 26(21), 6439. [Link]

  • Pathania, S., Rawal, R. K., & Singh, V. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & medicinal chemistry, 27(1), 1-20. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Kaur, R., & Bala, R. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. World Journal of Advanced Scientific Research. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • Koushesh, S., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(18), 4759-4770. [Link]

  • Al-Ostoot, F. H., et al. (2021). Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical Research and Applications, 10(6), 1-15. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • ACD/Labs. LogP vs LogD - What is the Difference?. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • Joshi, S., et al. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Scribd. Oxazole Properties. [Link]

  • Short, J. A., et al. (2014). Practical methods for the measurement of log P for surfactants. SAR and QSAR in Environmental Research, 25(1), 1-17. [Link]

  • Al-Awadh, M., et al. (2021). Predicting the membrane permeability of organic fluorescent probes by the deep neural network based lipophilicity descriptor DeepFl-LogP. Scientific reports, 11(1), 6969. [Link]

  • Cambridge MedChem Consulting. Ester and Amide Bioisosteres. [Link]

  • Patel, K., et al. (2011). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. AAPS PharmSciTech, 12(2), 640–644. [Link]

  • Liu, T., et al. (2022). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of chemical information and modeling, 62(10), 2419–2431. [Link]

  • Verma, A., et al. (2023). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Current Organic Chemistry, 27(1), 1. [Link]

  • Raj, M., et al. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC advances, 13(38), 26640–26653. [Link]

  • White, A. D., et al. (2024). Cell penetration of oxadiazole-containing macrocycles. Organic & biomolecular chemistry, 22(3), 449–453. [Link]

  • Camci, M., & Karali, N. (2020). Bioisosterism: 1,2,4‐Oxadiazole Rings. ChemMedChem, 15(15), 1384-1402. [Link]

  • Kumar, V., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 60(16), 6804–6834. [Link]

  • Camci, M., & Karali, N. (2020). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 15(15), 1384-1402. [Link]

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Validation

A Technical Guide to the Comparative Potency of Oxazole-Amine Fragments in Enzyme Inhibition Assays

Introduction: The Power of Fragments in Modern Drug Discovery In the landscape of modern drug discovery, the pursuit of novel, potent, and selective enzyme inhibitors is a paramount objective. Fragment-Based Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel, potent, and selective enzyme inhibitors is a paramount objective. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[1] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments" (typically < 300 Da), that bind weakly but efficiently to the target enzyme.[1][2] These fragments then serve as starting points for the rational design and chemical elaboration into more potent, drug-like candidates.[2][3] This approach allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[3]

Within the vast universe of chemical fragments, certain scaffolds have earned the designation of "privileged structures" due to their ability to interact with a wide range of biological targets. The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is one such cornerstone of medicinal chemistry.[4][5] When combined with an amine functionality, the resulting oxazole-amine core offers a versatile and synthetically accessible platform for developing enzyme inhibitors.[6] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it an ideal starting point for inhibitor design.[5][7][8]

This guide provides a comprehensive comparison of the inhibitory potency of various oxazole-amine fragments. We will delve into the causality behind the experimental design, provide detailed protocols for robust and self-validating enzyme inhibition assays, and present a structure-activity relationship (SAR) analysis to guide future optimization efforts.

The Oxazole Scaffold: A Privileged Core for Enzyme Interaction

The oxazole nucleus is a versatile pharmacophore found in numerous natural products and synthetic molecules with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[7][9][10][11][12] Its value in drug design stems from several key features:

  • Bioisosterism: The oxazole ring can act as a bioisosteric replacement for other functional groups like amides and esters, improving metabolic stability and pharmacokinetic properties.[7][9]

  • Hydrogen Bonding: The nitrogen atom in the oxazole ring is a hydrogen bond acceptor, while substituents on the amine portion can act as hydrogen bond donors, facilitating specific interactions within an enzyme's active site.[8]

  • Rigidity and Planarity: The aromatic nature of the oxazole ring provides a rigid, planar scaffold.[8] This conformational constraint reduces the entropic penalty upon binding to the target, which can lead to higher binding affinity.

  • Synthetic Tractability: A multitude of well-established synthetic methodologies, such as the Robinson-Gabriel, Van Leusen, and Fischer syntheses, allow for the facile and diverse substitution of the oxazole core, enabling extensive SAR studies.[4][13][14]

These properties make the oxazole-amine scaffold an excellent starting point for engaging with the active sites of various enzyme classes, from kinases and proteases to metabolic enzymes.[6][8]

Foundational Principles of Enzyme Inhibition Assays

To compare the potency of different fragments, a robust and reproducible assay is essential.[15] An enzyme assay is a laboratory procedure designed to measure the rate of an enzymatic reaction, providing critical data on how potential drug molecules modulate the enzyme's activity.[15][16]

The primary metric for quantifying an inhibitor's potency is the Half-Maximal Inhibitory Concentration (IC50) . This value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[17] While IC50 is a widely used benchmark, it is dependent on assay conditions (e.g., substrate concentration).

A more fundamental measure of potency is the Inhibition Constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex.[17][18] A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. Determining the Ki requires understanding the inhibitor's mode of action, which can be elucidated through kinetic studies.[18][19] The primary reversible inhibition modalities are:

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax).

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation. This reduces the Vmax but does not affect the Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.

Understanding these principles is crucial for correctly interpreting assay data and making informed decisions in the hit-to-lead optimization process.

Experimental Design & Protocols

The following sections detail the methodologies for synthesizing a focused library of oxazole-amine fragments and evaluating their inhibitory potency against a representative enzyme, "Target Kinase X."

Synthesis of a Focused Oxazole-Amine Fragment Library

The synthesis of the oxazole-amine core can be achieved through various established routes. The Van Leusen oxazole synthesis is a particularly efficient method for generating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[13] The subsequent amine functionalization can be achieved through standard coupling reactions.

Protocol: Representative Synthesis of a 2-amino-5-phenyloxazole Fragment

  • Van Leusen Oxazole Synthesis:

    • To a solution of benzaldehyde (1.0 eq) in dry methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add potassium carbonate (K2CO3) (1.5 eq) portion-wise while maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product (5-phenyloxazole) by column chromatography.

  • Amination (Illustrative Buchwald-Hartwig Amination):

    • Note: This step would typically follow a bromination of the 2-position of the oxazole ring.

    • Combine 2-bromo-5-phenyloxazole (1.0 eq), the desired amine (e.g., morpholine) (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3), and a ligand (e.g., Xantphos) in a sealed tube.

    • Add a base (e.g., cesium carbonate) and an anhydrous solvent (e.g., toluene).

    • Purge the vessel with an inert gas (e.g., argon) and heat to the required temperature (e.g., 100°C) for 12-24 hours.

    • After cooling, filter the reaction mixture and concentrate the solvent.

    • Purify the final oxazole-amine fragment by column chromatography and confirm its structure and purity via NMR and LC-MS.

Enzyme Inhibition Assay Workflow

The following protocol describes a generic, fluorescence-based assay for determining the IC50 of fragments against Target Kinase X. The causality for key choices is explained.

  • Choice of Assay: A fluorescence-based assay is chosen for its high sensitivity and suitability for high-throughput screening formats.[16]

  • ATP Concentration: The ATP concentration is set at its Km value. This ensures the assay is sensitive to competitive inhibitors, as they must compete directly with the substrate for the active site.

  • Controls: Including positive (no inhibitor) and negative (no enzyme) controls is critical for data normalization and ensuring the assay is performing correctly.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_detection Detection & Analysis plate_prep Prepare 384-well assay plate. Add assay buffer to all wells. inhibitor_prep Prepare serial dilutions of oxazole-amine fragments in DMSO. controls_prep Prepare positive (DMSO only) and negative (no enzyme) controls. dispense_inhibitor Dispense fragments and controls into assay plate. controls_prep->dispense_inhibitor add_enzyme Add Target Kinase X solution to all wells except negative controls. dispense_inhibitor->add_enzyme incubate1 Pre-incubate enzyme and inhibitor for 15 minutes at room temperature. add_enzyme->incubate1 start_reaction Initiate reaction by adding ATP/Peptide Substrate mix. incubate1->start_reaction incubate2 Incubate for 60 minutes at room temperature. start_reaction->incubate2 stop_reaction Add Stop/Detection solution to terminate the reaction. incubate2->stop_reaction read_plate Read fluorescence signal on a plate reader. stop_reaction->read_plate analyze_data Normalize data to controls. Fit dose-response curve to calculate IC50. read_plate->analyze_data

Caption: Workflow for a fluorescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of each oxazole-amine fragment in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well assay plate. Also, dispense DMSO only for positive controls.

  • Enzyme Addition: Add 5 µL of Target Kinase X solution (prepared in assay buffer) to all wells except the negative controls. For negative controls, add 5 µL of assay buffer.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This allows the fragments to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 5 µL of a 2X substrate solution containing both the fluorescent peptide substrate and ATP (at its Km concentration) to all wells.

  • Reaction Incubation: Mix the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a stop/detection reagent to quench the kinase reaction and develop the signal.

  • Data Acquisition: Read the plate on a suitable fluorescence plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each fragment.

Comparative Potency and Structure-Activity Relationship (SAR)

Using the protocol described above, a library of hypothetical oxazole-amine fragments was screened against Target Kinase X. The results are summarized below. The core scaffold is a 2-(morpholino)-5-phenyloxazole, with substitutions explored at the R1 and R2 positions of the phenyl ring.

Fragment IDR1 SubstitutionR2 SubstitutionIC50 (µM)
OXA-01-H-H75
OXA-024-F-H52
OXA-034-Cl-H31
OXA-044-CH3-H98
OXA-054-OCH3-H65
OXA-063-Cl-H45
OXA-073-Cl4-Cl8.2
OXA-083-Cl,4-F15
Discussion of SAR

The data reveals several key insights into the structure-activity relationship of this fragment series, providing a clear path for optimization.[5][20]

  • Effect of Phenyl Ring Substitution: The unsubstituted fragment OXA-01 displays weak but measurable activity (IC50 = 75 µM), confirming that the oxazole-amine core is a viable starting point.

  • Influence of Electronegativity at R1: Introducing small, electron-withdrawing halogens at the para-position (R1) of the phenyl ring improves potency. Fluorine (OXA-02 , IC50 = 52 µM) offers a modest improvement, while the more electron-withdrawing chlorine (OXA-03 , IC50 = 31 µM) provides a more significant boost in activity. This suggests a potential halogen bond or favorable dipole interaction in the kinase active site.

  • Steric and Electronic Effects: In contrast, adding an electron-donating methyl group (OXA-04 , IC50 = 98 µM) is detrimental to activity, possibly due to unfavorable steric bulk or electronic effects. The methoxy group (OXA-05 , IC50 = 65 µM), which has both electron-donating and hydrogen-bond accepting properties, results in a slight improvement over the unsubstituted fragment, suggesting a complex interplay of factors.

  • Positional Isomers: Moving the chlorine from the para-position (OXA-03 , IC50 = 31 µM) to the meta-position (OXA-06 , IC50 = 45 µM) reduces potency, indicating that the geometry of the interaction is specific to the R1 position.

  • Synergistic Effects: The most potent fragments are those with di-substitution. Combining a meta-chloro group with a para-chloro group (OXA-07 ) leads to a significant jump in potency to 8.2 µM. This synergistic effect suggests that both positions are interacting with favorable pockets in the enzyme active site. Replacing the para-chloro with a para-fluoro (OXA-08 , IC50 = 15 µM) is also highly beneficial, though slightly less so than the dichloro substitution.

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: Methyl(1,3-oxazol-5-ylmethyl)amine

Executive Summary & Immediate Hazard Identification Methyl(1,3-oxazol-5-ylmethyl)amine is a heterocyclic secondary amine commonly used as a building block in medicinal chemistry. While specific Safety Data Sheets (SDS) f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Identification

Methyl(1,3-oxazol-5-ylmethyl)amine is a heterocyclic secondary amine commonly used as a building block in medicinal chemistry. While specific Safety Data Sheets (SDS) for this exact isomer may be sparse due to its nature as a research intermediate, its disposal must be governed by its functional group chemistry: the basic amine moiety and the oxazole ring.

Core Directive: Treat this substance as a Corrosive, Flammable, and Toxic Organic Base . Under no circumstances should this be disposed of down the drain or mixed with acidic waste streams.

Hazard Profile Summary
ParameterClassificationOperational Implication
Primary Hazard Corrosive (Category 1B) Causes severe skin burns/eye damage.[1] Use nitrile/neoprene gloves.
Secondary Hazard Flammable Liquid/Solid Keep away from heat/sparks.[2][3] Ground equipment during transfer.
Reactivity Incompatible with Acids Exothermic reaction with strong acids. Risk of violent spattering.
RCRA Status Characteristic Waste Likely D001 (Ignitable) and D002 (Corrosive).

Chemical Characterization & Disposal Logic

To ensure safety, we must understand the causality behind the disposal protocols. We do not simply follow rules; we manage chemical energy.

The Amine Functionality (The Base)

The methylamino group (


) renders the molecule basic.
  • Risk: Mixing this waste with acid waste (e.g., HCl,

    
    ) will result in an immediate, highly exothermic acid-base neutralization. In a closed waste container, this rapid heat generation can pressurize the vessel, leading to rupture or explosion.
    
  • Protocol: Segregate strictly into "Organic Base" or "Non-Halogenated Organic" streams.

The Oxazole Ring (The Scaffold)

The 1,3-oxazole ring is aromatic but less stable than benzene.

  • Risk: While generally stable, oxazoles can undergo ring-opening hydrolysis under strong acidic conditions or high heat, potentially releasing reactive byproducts.

  • Protocol: Incineration is the preferred ultimate disposal method to ensure complete destruction of the heterocyclic ring.

Pre-Disposal Assessment & Segregation[5]

Before moving the container, perform this assessment to determine the correct waste stream.

Step 1: Physical State Verification
  • Pure Substance: If the material is a solid or neat liquid, it should be bulked with compatible organic solids or liquids.

  • Solution: If dissolved in a solvent (e.g., DCM, Methanol), the solvent dictates the waste stream (Halogenated vs. Non-Halogenated).

Step 2: RCRA Classification (USA Context)

While not typically a P-listed or U-listed waste by specific name, it is regulated by characteristic:

  • D001: If the flashpoint is

    
    .
    
  • D002: If aqueous pH

    
    .
    
Step 3: Segregation Protocol

CRITICAL: Do not place in the same secondary containment bin as:

  • Mineral Acids (Nitric, Sulfuric, Hydrochloric)

  • Organic Acids (Acetic Acid, Formic Acid)

  • Oxidizers (Peroxides, Permanganates)[4]

  • Acid Chlorides or Anhydrides

Step-by-Step Disposal Workflow

This protocol assumes the user is in a standard research laboratory equipped with a fume hood.

Phase A: Preparation
  • Don PPE: Safety glasses with side shields (or goggles), lab coat, and nitrile gloves (double-glove recommended for pure amines).

  • Ventilation: All transfers must occur inside a functioning chemical fume hood.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers (aluminum/zinc) as amines can corrode them.

Phase B: Bulking & Transfer
  • Labeling: Apply a hazardous waste label before adding waste.[5]

    • Required Fields: "Hazardous Waste," Chemical Name ("Methyl(1,3-oxazol-5-ylmethyl)amine"), Hazard Checkboxes (Flammable, Corrosive, Toxic).

  • Solvent Check:

    • Scenario A (Neat/Non-Halogenated Solvent): Pour into "Organic Waste - Non-Halogenated" .

    • Scenario B (Halogenated Solvent e.g., DCM): Pour into "Organic Waste - Halogenated" .

  • Rinsing: Triple-rinse the empty original reagent bottle with a compatible solvent (e.g., acetone or ethanol). Add these rinsates to the same waste container.

  • Defacing: Deface the label of the empty reagent bottle and uncap it before disposing of the glass in the "Broken/Lab Glass" bin (or trash if non-hazardous glass rules apply).

Phase C: Storage & Pickup
  • Cap Tightly: Ensure the waste container cap is screwed on tightly. Do not leave a funnel in the neck.

  • Satellite Accumulation: Store the container in the lab's Satellite Accumulation Area (SAA).

  • Secondary Containment: Place the container in a polyethylene tray separate from acid waste streams.

Visual Decision Tree: Waste Stream Selection

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalFlow Start Start: Methyl(1,3-oxazol-5-ylmethyl)amine Waste StateCheck Is it Solid or Liquid? Start->StateCheck SolventCheck Is it dissolved in a solvent? StateCheck->SolventCheck Liquid SolidType Is it pure solid or absorbed on silica? StateCheck->SolidType Solid HalogenCheck Does solvent contain Halogens? (DCM, Chloroform, etc.) SolventCheck->HalogenCheck Yes BinNonHal DISPOSE IN: Non-Halogenated Organic Waste (Segregate from Acids) SolventCheck->BinNonHal No (Neat Amine) HalogenCheck->BinNonHal No (e.g., MeOH, EtOH) BinHal DISPOSE IN: Halogenated Organic Waste (Segregate from Acids) HalogenCheck->BinHal Yes BinSolid DISPOSE IN: Solid Hazardous Waste (Double Bagged) SolidType->BinSolid Pure/Silica Mix

Figure 1: Decision logic for assigning the correct waste stream based on physical state and solvent composition.

Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Amines have potent odors and respiratory toxicity. Clear the immediate area.[2][3]

  • PPE Upgrade: If the spill is >100mL, use a half-face respirator with organic vapor cartridges if trained.

  • Neutralization (The "Why"): You cannot simply wipe up amines; the vapors will persist.

    • Action: Apply a weak acid neutralizer (e.g., citric acid powder or commercially available "Base Neutralizer").

    • Observation: Wait for the color change indicator (if present) or cessation of fizzing.

  • Cleanup: Absorb the neutralized slush with clay or vermiculite. Scoop into a bag labeled "Spill Debris - Hazardous."

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, D.C. [Link]

Sources

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